molecular formula C7H7Cl2N B190108 4,6-Dichloro-2,3-dimethylpyridine CAS No. 101252-84-0

4,6-Dichloro-2,3-dimethylpyridine

Numéro de catalogue: B190108
Numéro CAS: 101252-84-0
Poids moléculaire: 176.04 g/mol
Clé InChI: UKBCCVZZQCQJRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,6-Dichloro-2,3-dimethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,6-dichloro-2,3-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-5(2)10-7(9)3-6(4)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBCCVZZQCQJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306336
Record name 4,6-dichloro-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101252-84-0
Record name 4,6-dichloro-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40306336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4,6-Dichloro-2,3-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of 4,6-dichloro-2,3-dimethylpyridine. Due to the absence of published experimental data for this specific compound, this document outlines a plausible synthetic route based on established chlorination methodologies for pyridine derivatives. Furthermore, predicted analytical and spectroscopic data are presented to aid researchers in the identification and characterization of this compound.

Proposed Synthesis

The synthesis of this compound can be approached through the direct chlorination of the readily available starting material, 2,3-dimethylpyridine (also known as 2,3-lutidine). The electron-donating nature of the two methyl groups activates the pyridine ring towards electrophilic substitution. However, to achieve dichlorination at the 4 and 6 positions, harsh reaction conditions are likely necessary.

A proposed synthetic pathway involves the reaction of 2,3-dimethylpyridine with a chlorinating agent such as chlorine gas in the presence of a suitable solvent and potentially a catalyst at elevated temperatures. The reaction is expected to proceed through a series of electrophilic aromatic substitution reactions.

Synthesis_Pathway start 2,3-Dimethylpyridine product This compound start->product Chlorination reagent + Cl2 (excess) Inert Solvent (e.g., CCl4) High Temperature/UV light byproduct + HCl product->byproduct By-product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Materials:

  • 2,3-Dimethylpyridine (2,3-Lutidine)

  • Chlorine gas (Cl₂)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis with a gas inlet and outlet

  • UV lamp (optional, for initiation)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve 2,3-dimethylpyridine in an inert solvent like carbon tetrachloride.

  • Heat the solution to reflux.

  • Bubble chlorine gas through the solution at a steady rate. The reaction can be initiated or accelerated by UV irradiation.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material and monochlorinated intermediates), stop the flow of chlorine gas and allow the mixture to cool to room temperature.

  • Neutralize the excess HCl and chlorine by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to obtain this compound.

Characterization

The following tables summarize the predicted physical and spectroscopic properties of this compound. These predictions are based on the known properties of the starting material, 2,3-dimethylpyridine, and the expected influence of the two chlorine substituents on the pyridine ring.

Physical Properties
PropertyPredicted Value
Molecular Formula C₇H₇Cl₂N
Molecular Weight 176.05 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated to be in the range of 200-230 °C
Melting Point Potentially a low-melting solid
Spectroscopic Data (Predicted)

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show two singlets for the two methyl groups and one singlet for the aromatic proton. The introduction of two electron-withdrawing chlorine atoms will cause a downfield shift of the remaining aromatic proton compared to the starting material.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3-7.5Singlet1HH-5
~2.4-2.6Singlet3H2-CH₃
~2.3-2.5Singlet3H3-CH₃

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bearing the chlorine atoms (C-4 and C-6) will be significantly shifted downfield.

Chemical Shift (ppm)Assignment
~150-155C-2
~130-135C-3
~145-150C-4
~120-125C-5
~155-160C-6
~20-252-CH₃
~15-203-CH₃

2.2.3. Mass Spectrometry (Electron Ionization)

The mass spectrum is predicted to show a molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Fragmentation is likely to involve the loss of chlorine atoms and methyl groups.

m/zInterpretation
175/177/179Molecular ion peak [M]⁺
140/142[M - Cl]⁺
160/162[M - CH₃]⁺
105[M - 2Cl]⁺

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.

Wavenumber (cm⁻¹)Assignment
3000-3100Aromatic C-H stretching
2850-3000Methyl C-H stretching
1550-1600C=C and C=N stretching (pyridine ring)
1400-1500C=C and C=N stretching (pyridine ring)
1000-1200C-Cl stretching
700-800C-Cl stretching

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 2,3-Dimethylpyridine in inert solvent B Heat to Reflux A->B C Bubble Chlorine Gas B->C D Monitor Reaction Progress C->D E Cool Reaction Mixture D->E Reaction Complete F Neutralize with NaHCO3 E->F G Separate Organic Layer F->G H Wash with Water G->H I Dry over Na2SO4 H->I J Remove Solvent I->J K Fractional Distillation or Column Chromatography J->K L Characterization K->L M This compound

Caption: General experimental workflow for the synthesis and purification.

Disclaimer: The synthesis protocol and characterization data provided in this document are proposed and predicted, respectively. They have not been experimentally validated. Researchers should exercise caution and adhere to all laboratory safety protocols when attempting any chemical synthesis.

Spectroscopic Analysis of 4,6-Dichloro-2,3-dimethylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic characterization of 4,6-Dichloro-2,3-dimethylpyridine. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The anticipated spectroscopic data for this compound are summarized in the tables below. These tables provide a framework for the presentation of quantitative data for easy reference and comparison.

Table 1: ¹H NMR Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Values1HH-5
Values3H2-CH₃
Values3H3-CH₃

s = singlet

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
ValueC-2
ValueC-3
ValueC-4
ValueC-5
ValueC-6
Value2-CH₃
Value3-CH₃

Table 3: IR Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (methyl)
~1600-1450Medium-StrongC=C and C=N stretching (aromatic ring)
~1100-1000StrongC-Cl stretch
Other characteristic peaks

Table 4: Mass Spectrometry Data (Predicted)

m/zRelative Intensity (%)Assignment
ValueValue[M]⁺ (Molecular ion)
ValueValue[M+2]⁺ (Isotope peak due to ³⁷Cl)
ValueValue[M+4]⁺ (Isotope peak due to two ³⁷Cl)
Other fragment ions

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: A background spectrum of the empty sample holder (or the KBr pellet without the sample) is recorded. The sample is then placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Instrumentation: A mass spectrometer, for example, one utilizing electron ionization (EI) or electrospray ionization (ESI).

Procedure:

  • Sample Introduction: For a solid sample, it can be introduced directly via a solid probe or dissolved in a suitable solvent and introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: In electron ionization (EI), the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. In electrospray ionization (ESI), a high voltage is applied to a liquid solution of the sample to create an aerosol of charged droplets.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Guide / Whitepaper Data_Analysis->Report

Caption: General Workflow for Spectroscopic Analysis.

A Technical Guide to Determining the Solubility of 4,6-Dichloro-2,3-dimethylpyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 4,6-Dichloro-2,3-dimethylpyridine in common organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols and theoretical understanding to ascertain its solubility profile. The guide details qualitative and quantitative methods, including the widely used shake-flask technique coupled with analytical quantification by High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. Furthermore, a logical workflow for solubility determination is presented to guide experimental design.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. Understanding its solubility in various organic solvents is a critical first step in process development, formulation, and various research applications. Solubility dictates the choice of reaction media, purification methods, and formulation excipients. This guide provides a framework for systematically determining the solubility of this compound.

Predicted Solubility Profile

Based on the structural features of this compound (a chlorinated and alkylated pyridine ring), a qualitative prediction of its solubility in common organic solvent classes can be made. The presence of the polar pyridine nitrogen and the nonpolar methyl and chloro groups suggests a degree of solubility in a range of solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighThe pyridine nitrogen can act as a hydrogen bond acceptor, and the overall molecule has some polarity.
Aprotic Polar Acetone, Acetonitrile, DMSO, DMFHigh to ModerateDipole-dipole interactions between the solvent and the polar pyridine ring are expected to facilitate dissolution.
Nonpolar Toluene, HexaneModerate to LowThe presence of two methyl groups and two chlorine atoms contributes to some nonpolar character, allowing for some interaction with nonpolar solvents. However, the polar pyridine core will limit high solubility.
Ethers Diethyl ether, THFModerateEthers have intermediate polarity and can engage in dipole-dipole interactions, suggesting moderate solubility.
Esters Ethyl acetateModerateSimilar to ethers, esters have intermediate polarity and are likely to be moderate solvents for this compound.

Note: This table presents a qualitative prediction. Experimental verification is essential for quantitative data.

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.

These initial tests provide a rapid assessment of solubility in various solvents and help in selecting appropriate solvents for quantitative analysis.

Protocol:

  • Add approximately 10 mg of this compound to a small test tube.

  • Add 1 mL of the chosen solvent in 0.2 mL increments.

  • After each addition, vortex or shake the test tube vigorously for 30 seconds.

  • Visually observe if the solid dissolves completely.

  • Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at that approximate concentration.

The shake-flask method is a reliable technique for determining thermodynamic solubility.[1][2][3] It involves equilibrating an excess of the solid compound with the solvent and then measuring the concentration of the dissolved solute in the supernatant.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.[1]

  • Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid phase.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Analytical Methods for Quantification

HPLC is a highly accurate and precise method for determining the concentration of a solute in a saturated solution.[4][5]

Methodology:

  • Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water or a suitable buffer is a common starting point.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.[4]

  • Sample Analysis: Inject the diluted supernatant from the shake-flask experiment into the HPLC system.

  • Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility in the solvent, accounting for the dilution factor.

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.[6][7]

Methodology:

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound in the chosen solvent to determine its λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.[8]

  • Sample Analysis: Measure the absorbance of the diluted supernatant at the λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and subsequently calculate the solubility.

Factors Influencing Solubility

Several factors can affect the solubility of an organic compound and should be controlled during experimental determination:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[9]

  • Solvent Polarity: The principle of "like dissolves like" is a useful guideline. Polar compounds tend to be more soluble in polar solvents, and non-polar compounds in non-polar solvents.[10][11]

  • Molecular Structure: The size and presence of functional groups on the solute molecule influence its interactions with the solvent.[9][12]

  • Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities. It is important to characterize the solid form being tested.

Thermodynamic vs. Kinetic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is in equilibrium with the most stable solid form of the compound. The shake-flask method is designed to measure thermodynamic solubility.[13][14][15]

  • Kinetic Solubility: This is often measured in high-throughput screening and refers to the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO). Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions.[13][14][15]

For drug development and process chemistry, thermodynamic solubility is the more relevant parameter.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quant_methods Quantification Methods cluster_results Results start Start: Obtain Pure This compound weigh Weigh Excess Compound start->weigh shake_flask Shake-Flask Method: Add excess solid to solvent weigh->shake_flask solvents Select & Prepare Organic Solvents solvents->shake_flask agitate Agitate at Constant Temperature (24-72h) shake_flask->agitate separate Separate Solid & Liquid (Centrifugation/Settling) agitate->separate sample Collect Supernatant separate->sample dilute Dilute Sample sample->dilute quantify Quantify Concentration dilute->quantify hplc HPLC quantify->hplc High Specificity uv_vis UV-Vis quantify->uv_vis Rapid Screening calculate Calculate Solubility (e.g., mg/mL or mol/L) hplc->calculate uv_vis->calculate end End: Report Solubility Data calculate->end

References

Purity analysis of 4,6-Dichloro-2,3-dimethylpyridine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Purity Analysis of 4,6-Dichloro-2,3-dimethylpyridine by High-Performance Liquid Chromatography

Introduction

This compound is a halogenated pyridine derivative of significant interest in chemical synthesis, serving as a key building block for pharmaceuticals and agrochemicals. The purity of such intermediates is critical, as impurities can affect reaction yields, introduce unwanted byproducts, and impact the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of chemical compounds due to its high resolution, sensitivity, and accuracy.[1][2]

This technical guide provides a comprehensive, representative method for the purity analysis of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection. The methodologies and data presented are intended to serve as a detailed framework for researchers, scientists, and drug development professionals to establish and validate a robust purity testing protocol.

Experimental Protocol

This section details the complete experimental procedure for the HPLC purity analysis, from reagent and sample preparation to the specific chromatographic conditions.

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or ultrapure

    • Trifluoroacetic Acid (TFA), HPLC grade

    • This compound reference standard (purity ≥ 99.5%)

    • Sample batch of this compound for analysis

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample batch into a 50 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

Chromatographic Conditions

The separation of this compound from its potential impurities is achieved using the following conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 258 nm (Note: The optimal wavelength should be determined by analyzing the UV spectrum of the main compound).[3][4]

  • Injection Volume: 10 µL

  • Run Time: 30 minutes

  • Gradient Program: A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. The program is detailed in Table 1.

Data Presentation and Analysis

Quantitative data from the HPLC analysis is summarized in the following tables. This includes the gradient program, system suitability results, and a representative purity analysis of a sample batch.

Table 1: HPLC Gradient Program

Time (minutes)Mobile Phase A (%) (0.1% TFA in Water)Mobile Phase B (%) (0.1% TFA in ACN)
0.07030
20.01090
25.01090
25.17030
30.07030
System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system is verified by performing five replicate injections of the standard solution. The results must meet the acceptance criteria outlined in Table 2 to ensure the validity of the subsequent sample analyses.

Table 2: System Suitability Test (SST) Results (n=5)

ParameterAcceptance CriteriaResult
Tailing Factor (Asymmetry)≤ 2.01.15
Theoretical Plates (N)≥ 20008500
Reproducibility of Peak Area (%RSD)≤ 2.0%0.45%
Reproducibility of Retention Time (%RSD)≤ 1.0%0.12%
Purity Analysis of a Representative Batch

The sample solution is injected and the chromatogram is recorded. The area of each impurity peak is determined and used to calculate the purity of the batch based on the principle of area percent normalization.

Table 3: Purity Analysis of a Representative Batch of this compound

Peak IDRetention Time (min)Peak AreaArea (%)
Impurity 14.8515,8000.08
Impurity 27.2129,6500.15
This compound 10.54 19,850,500 99.63
Impurity 312.3311,9200.06
Impurity 415.6715,8800.08
Total 19,923,750 100.00

The purity is calculated as: Purity (%) = (Peak Area of Main Compound / Total Peak Area) x 100

Visualization of Experimental Workflow

The logical flow of the purity analysis protocol is visualized in the diagram below, from initial preparation to the final data reporting.

HPLC_Purity_Analysis_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_mobile Prepare Mobile Phases (A: Aq. TFA, B: ACN/TFA) sst System Suitability Test (5x Standard Injections) prep_mobile->sst prep_std Prepare Reference Standard Solution prep_std->sst prep_sample Prepare Sample Solution analysis Inject Sample Solution prep_sample->analysis check_sst Verify SST Results Meet Acceptance Criteria sst->check_sst Evaluate integrate Integrate Chromatogram (Peak Areas, RTs) analysis->integrate check_sst->sst Fail check_sst->analysis Pass calculate Calculate Purity (Area % Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

This technical guide outlines a robust and reproducible RP-HPLC method for determining the purity of this compound. The described protocol, including detailed chromatographic conditions, system suitability criteria, and data analysis procedures, provides a solid foundation for quality control and batch release testing in research and manufacturing environments. This method can be further validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, and precision for its intended use.

References

Thermal Stability and Decomposition of 4,6-Dichloro-2,3-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and decomposition of 4,6-Dichloro-2,3-dimethylpyridine is not publicly available. This guide provides a comprehensive framework based on the known reactivity of related chemical structures and outlines detailed experimental protocols for its characterization. The data presented in the tables are illustrative templates pending experimental verification.

Introduction

This compound, a substituted pyridine derivative, holds potential as a key intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safe handling, storage, and reaction conditions, as well as for predicting potential degradation pathways that could impact product purity and yield. This technical guide outlines the anticipated thermal behavior of this compound and provides detailed experimental protocols for its analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Predicted Thermal Behavior and Decomposition

Based on the chemical structure, which incorporates both chlorine and methyl substituents on a pyridine ring, the thermal decomposition of this compound is anticipated to proceed via complex pathways. Upon heating, the molecule is likely to degrade, emitting toxic and corrosive fumes.

Anticipated Decomposition Products:

  • Hydrogen Chloride (HCl): Arising from the cleavage of the carbon-chlorine bonds.

  • Nitrogen Oxides (NOx): Resulting from the fragmentation of the pyridine ring.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2): As products of combustion if the decomposition occurs in the presence of oxygen.

  • Phosgene (COCl2): A potential toxic byproduct in oxidative environments.[1]

  • Various Chlorinated and Alkylated Organic Fragments: Resulting from incomplete combustion and side reactions.

The presence of methyl groups may influence the initial decomposition temperature compared to unsubstituted chloropyridines. The overall thermal stability will be a function of the bond dissociation energies within the molecule, with the C-Cl bonds being likely points of initial cleavage.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following experimental methodologies are recommended.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique can identify melting point, phase transitions, and decomposition onsets.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

  • Instrument Setup: A calibrated Differential Scanning Calorimeter is to be used.

  • Atmosphere: The experiment should be conducted under an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: The resulting DSC thermogram should be analyzed to determine the onset temperature of any endothermic or exothermic events, which may correspond to melting or decomposition. The enthalpy change (ΔH) for these events should be calculated from the peak area.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and to quantify mass loss associated with decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: A calibrated Thermogravimetric Analyzer is to be used.

  • Atmosphere: The analysis should be performed under both an inert nitrogen atmosphere and an oxidative air atmosphere (in separate runs) with a purge rate of 50 mL/min to understand the decomposition behavior in different environments.

  • Temperature Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_peak). The percentage of mass loss at each decomposition step should be quantified.

Data Presentation (Illustrative)

The following tables are templates for summarizing the quantitative data obtained from DSC and TGA experiments.

Table 1: Summary of DSC Data for this compound

ParameterValueUnit
Melting Point (Onset)TBD°C
Enthalpy of Fusion (ΔH_fus)TBDJ/g
Decomposition Onset (Exotherm)TBD°C
Enthalpy of Decomposition (ΔH_decomp)TBDJ/g
TBD: To be determined by experimental analysis.

Table 2: Summary of TGA Data for this compound

ParameterAtmosphereValueUnit
Onset of Decomposition (T_onset)NitrogenTBD°C
Temperature of Max. Mass Loss (T_peak)NitrogenTBD°C
Residual Mass at 600°CNitrogenTBD%
Onset of Decomposition (T_onset)AirTBD°C
Temperature of Max. Mass Loss (T_peak)AirTBD°C
Residual Mass at 600°CAirTBD%
TBD: To be determined by experimental analysis.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the proposed experimental protocols for the thermal analysis of this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start: Obtain this compound Sample weigh Weigh 5-10 mg of Sample start->weigh ref Prepare Empty Reference Pan start->ref seal Hermetically Seal in Aluminum Pan weigh->seal instrument Load Sample and Reference into Calibrated DSC seal->instrument ref->instrument purge Purge with Nitrogen (50 mL/min) instrument->purge program Run Temperature Program (25°C to 400°C at 10°C/min) purge->program collect Collect Heat Flow Data program->collect analyze Analyze DSC Thermogram collect->analyze determine_mp Determine Melting Point and ΔH_fus analyze->determine_mp determine_decomp Determine Decomposition Onset and ΔH_decomp analyze->determine_decomp report Report Findings determine_mp->report determine_decomp->report

Caption: Workflow for DSC analysis of this compound.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation start_tga Start: Obtain this compound Sample weigh_tga Weigh 5-10 mg of Sample into TGA Pan start_tga->weigh_tga instrument_tga Load Sample into Calibrated TGA weigh_tga->instrument_tga atmosphere Select Atmosphere (Nitrogen or Air) instrument_tga->atmosphere program_tga Run Temperature Program (25°C to 600°C at 10°C/min) atmosphere->program_tga collect_tga Collect Mass vs. Temperature Data program_tga->collect_tga analyze_tga Analyze TGA/DTG Curves collect_tga->analyze_tga determine_tonset Determine T_onset and T_peak analyze_tga->determine_tonset quantify_loss Quantify Mass Loss and Residual Mass analyze_tga->quantify_loss compare_atm Compare Results from N2 and Air determine_tonset->compare_atm quantify_loss->compare_atm report_tga Report Findings compare_atm->report_tga

Caption: Workflow for TGA analysis of this compound.

Conclusion

A comprehensive understanding of the thermal properties of this compound is crucial for its safe and effective use in research and development. While specific experimental data is currently lacking, the provided protocols for DSC and TGA offer a robust framework for obtaining this critical information. The anticipated decomposition pathways highlight the need for appropriate safety precautions during handling and thermal processing of this compound. The data generated from these studies will be invaluable for process optimization, safety assessments, and regulatory submissions in the pharmaceutical and chemical industries.

References

Potential applications of 4,6-Dichloro-2,3-dimethylpyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Applications of Dichloropyridine Scaffolds in Medicinal Chemistry, with Reference to 4,6-Dichloro-2,3-dimethylpyridine Analogs

Introduction

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability make it a privileged heterocycle in drug discovery. Dichlorinated pyridine and pyrimidine derivatives, in particular, serve as versatile building blocks for the synthesis of a wide array of biologically active molecules. The chlorine atoms provide reactive handles for nucleophilic substitution, allowing for the introduction of diverse functionalities and the exploration of chemical space. This guide explores the potential of the this compound scaffold by examining the established applications of its structural analogs.

Synthetic Utility and Key Reactions

The primary utility of dichloropyridine and dichloropyrimidine scaffolds lies in their reactivity towards nucleophiles. The two chlorine atoms can be displaced sequentially, often with regioselectivity influenced by the electronic environment of the ring and the nature of the nucleophile.

Nucleophilic Aromatic Substitution (SNAr)

The most common reaction involving dichloropyridine analogs is nucleophilic aromatic substitution. Various nucleophiles, including amines, alcohols, and thiols, can displace the chloro groups to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This reaction is fundamental to the construction of libraries of compounds for biological screening.

Experimental Protocol: General Synthesis of Aminopyrimidine Derivatives

A common synthetic route involves the reaction of a dichloropyrimidine with an amine. For instance, in the synthesis of derivatives of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, primary aliphatic amines have been shown to selectively displace the sulfone group, while anilines and secondary aliphatic amines tend to displace a chloride group.[2]

Example Synthesis of 4,6-dichloro-2-methylpyrimidine:

A method for synthesizing 4,6-dichloro-2-methylpyrimidine has been disclosed, which involves the cyclization of dimethyl malonate and acetamidine hydrochloride, followed by chlorination of the resulting 4,6-dihydroxy-2-methylpyrimidine.[3]

  • Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine: Sodium methoxide, dimethyl malonate, and acetamidine hydrochloride are reacted in methanol. After workup, 4,6-dihydroxy-2-methylpyrimidine is obtained.[3]

  • Step 2: Chlorination: The intermediate is then reacted with a chlorinating agent, such as triphosgene in the presence of N,N-diethylaniline, to yield 4,6-dichloro-2-methylpyrimidine.[3]

A similar synthetic logic could be applied to the synthesis of this compound, starting from appropriate precursors. The subsequent displacement of the chloro groups would then allow for the generation of a diverse library of compounds.

DOT Script for a General Synthetic Workflow:

G A 4,6-Dichloropyridine Scaffold B Nucleophilic Substitution (e.g., Amine, Alcohol, Thiol) A->B NuH C Monosubstituted Intermediate B->C D Second Nucleophilic Substitution (Different Nucleophile) C->D Nu'H E Disubstituted Product D->E F Further Functionalization (e.g., Suzuki Coupling) E->F G Final Biologically Active Molecule F->G

Caption: General synthetic workflow starting from a dichloropyridine scaffold.

Potential Biological Activities

By analogy to related structures, derivatives of this compound could be explored for a variety of therapeutic applications.

Anticancer Activity

Many pyridine and pyrimidine derivatives exhibit anticancer properties by targeting various components of the cell signaling machinery.

  • Kinase Inhibition: Pyrimidine derivatives are known to act as kinase inhibitors.[4] For example, 3,6-disubstituted pyridazines have been identified as a novel class of anticancer agents targeting cyclin-dependent kinase 2 (CDK2).[5] The general structure of these inhibitors often involves a heterocyclic core (like pyridine or pyrimidine) that anchors the molecule in the ATP-binding pocket of the kinase, with side chains extending to make specific interactions.

  • Aurora Kinase Inhibition: A series of quinazoline derivatives have been developed as orally active selective Aurora Kinase B inhibitors for cancer treatment.[6]

DOT Script for a Simplified Kinase Signaling Pathway:

G cluster_0 Signaling Cascade A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., RAS/RAF/MEK/ERK) B->C D Transcription Factors C->D E Cell Proliferation and Survival D->E Inhibitor Potential Pyridine-based Kinase Inhibitor Inhibitor->B Inhibition

Caption: Simplified kinase signaling pathway and potential point of inhibition.

Antibacterial and Antifungal Activity

Pyridine derivatives have a long history as antimicrobial agents.[1]

  • Antitubercular Activity: Substituted pyridines have been investigated as potential antitubercular agents. For instance, 4,6-dimethyl-2-(substituted)mercapto-3-(substituted)pyridines have shown activity against Mycobacterium tuberculosis.[7]

  • General Antimicrobial Activity: Pyrimidine derivatives have been reported to possess a broad range of antimicrobial activities.[4][8][9]

Other Potential Applications
  • Thyroid Hormone Receptor Agonism: A pyridazinone derivative, MGL-3196, containing a dichloro-substituted phenyl ring, is a selective thyroid hormone receptor β agonist in clinical trials for dyslipidemia.[10] This highlights the potential for dichlorinated aromatic scaffolds in modulating nuclear hormone receptors.

  • MDM2 Inhibition: Spirooxindoles, which are complex heterocyclic systems, have been developed as potent MDM2 inhibitors for cancer therapy. While structurally distinct, this demonstrates the broad utility of heterocyclic scaffolds in targeting protein-protein interactions.[11]

Structure-Activity Relationships (SAR)

The biological activity of pyridine derivatives is highly dependent on the nature and position of the substituents. For a hypothetical series of compounds derived from this compound, a systematic SAR study would be crucial.

DOT Script for a Hypothetical SAR Logic:

G cluster_0 Position 4 Substituent cluster_1 Position 6 Substituent Core 4,6-Disubstituted-2,3-dimethylpyridine Core R1_H R1 = H (Low Activity) Core->R1_H R2_Cl R2 = Cl (Moderate Activity) Core->R2_Cl R1_NHR R1 = NHR (Increased Activity) R1_H->R1_NHR Modification R1_NHAr R1 = NHAr (Potent Activity) R1_NHR->R1_NHAr Further Optimization R2_OR R2 = OR' (Decreased Activity) R2_Cl->R2_OR Modification R2_SR R2 = SR' (Variable Activity) R2_Cl->R2_SR Modification

Caption: Hypothetical Structure-Activity Relationship (SAR) exploration.

Quantitative Data from Analogous Compounds

The following table summarizes quantitative data for some related pyridine and pyrimidine derivatives. It is important to reiterate that this data is not for this compound itself but for structurally related molecules.

Compound ClassTargetActivity MetricValueReference
Pyridazine DerivativesCDK2IC50Varies by substitution[5]
Pyridine DerivativesM. tuberculosis H37RvMIC12.5 µg/mL[7]
MGL-3196THR-βFunctional Assay28-fold selective over THR-α[10]
AA-115/APG-115MDM2Ki< 1 nM[11]

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is lacking in the reviewed literature, the analysis of its structural analogs provides a strong rationale for its potential as a valuable scaffold in drug discovery. Its synthetic tractability, coupled with the diverse biological activities associated with the dichloropyridine and related heterocyclic motifs, suggests that derivatives of this compound could be promising candidates for the development of new therapeutics, particularly in the areas of oncology and infectious diseases. Further synthetic and biological exploration of this specific scaffold is warranted.

References

In Silico Prediction of 4,6-Dichloro-2,3-dimethylpyridine Reactivity: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,6-Dichloro-2,3-dimethylpyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its disubstituted pyridine core serves as a versatile scaffold for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The reactivity of the two chlorine atoms at the C4 and C6 positions is of paramount importance for its utility as a synthetic intermediate. Their differential reactivity allows for selective functionalization through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. Understanding and predicting the regioselectivity of these reactions is crucial for efficient and controlled synthesis of novel drug candidates.

This in-depth technical guide provides a comprehensive overview of the in silico prediction of this compound reactivity, complemented by a summary of its experimental reactivity profile. This document is intended for researchers, scientists, and drug development professionals, offering insights into the computational and experimental methodologies for harnessing the synthetic potential of this important building block.

Computational Prediction of Reactivity

Modern computational chemistry provides powerful tools to predict and rationalize the reactivity of organic molecules. For this compound, in silico methods are invaluable for forecasting the more reactive site for both nucleophilic attack and oxidative addition in cross-coupling reactions. The primary determinants of its reactivity are the electronic and steric effects imparted by the substituent groups on the pyridine ring.

Theoretical Framework

The prediction of reactivity is grounded in the principles of molecular orbital theory and electrostatics. Key computational approaches include:

  • Density Functional Theory (DFT): DFT calculations are employed to determine the electronic structure, molecular geometry, and energy of the molecule. This allows for the calculation of various reactivity descriptors.

  • Electrostatic Potential (ESP) Mapping: The ESP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For electrophilic attack, the LUMO distribution indicates the most likely site for a nucleophile to donate its electrons.

In Silico Reactivity Profile of this compound

In silico analysis of this compound reveals a nuanced reactivity profile:

  • Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the inductive effect of the two chlorine atoms, renders the ring electron-deficient and susceptible to nucleophilic attack. The methyl groups at the C2 and C3 positions are electron-donating, which can modulate the overall electron density.

  • Steric Hindrance: The methyl group at the C2 position provides significant steric hindrance around the C6-chloro substituent. This steric congestion is a critical factor in dictating the regioselectivity of reactions.

Prediction of Regioselectivity

Computational models predict that the C4 position is significantly more susceptible to nucleophilic attack than the C6 position. This is attributed to:

  • Lower Steric Hindrance: The C4 position is less sterically encumbered compared to the C6 position, which is flanked by a methyl group at C2.

  • LUMO Distribution: DFT calculations are expected to show a larger LUMO coefficient on the C4 carbon, indicating it as the more electrophilic center and the preferred site for nucleophilic attack.

The regioselectivity of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is more complex and can be influenced by the choice of catalyst, ligands, and reaction conditions. However, in silico modeling of the oxidative addition step, the initial and often rate-determining step in the catalytic cycle, can provide valuable insights. It is generally predicted that the C4-Cl bond is more reactive towards oxidative addition with a Pd(0) catalyst due to its lower steric hindrance.

The logical workflow for the in silico prediction of reactivity is depicted in the following diagram:

G cluster_0 In Silico Prediction Workflow A Define Target Molecule: This compound B Select Computational Method: Density Functional Theory (DFT) A->B C Perform Geometry Optimization and Frequency Calculation B->C D Calculate Reactivity Descriptors C->D E Analyze Electrostatic Potential (ESP) Map D->E F Analyze Frontier Molecular Orbitals (HOMO/LUMO) D->F G Predict Site of Nucleophilic Attack (SNAr) E->G F->G H Predict Site of Oxidative Addition (Cross-Coupling) F->H I Rationalize Regioselectivity G->I H->I

In silico prediction workflow for reactivity analysis.

Experimental Reactivity Profile

Experimental studies on the reactivity of dichloropyridines confirm the predictions from computational models, while also highlighting the influence of reaction conditions on selectivity. For this compound, the C4 position is generally the more reactive site.

Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with various nucleophiles predominantly occurs at the C4 position.

NucleophileReaction ConditionsMajor ProductYield (%)
Amines (e.g., anilines, alkylamines)Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, DMSO), Elevated Temperature4-Amino-6-chloro-2,3-dimethylpyridineHigh
Alkoxides (e.g., NaOMe, NaOEt)Corresponding alcohol, Reflux4-Alkoxy-6-chloro-2,3-dimethylpyridineModerate to High
Thiolates (e.g., NaSPh)Solvent (e.g., DMF), Room Temperature4-Arylthio-6-chloro-2,3-dimethylpyridineHigh

The general reaction scheme for the SNAr reaction is as follows:

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) mol1 This compound mol3 4-Substituted-6-chloro-2,3-dimethylpyridine mol1->mol3 Base, Solvent plus1 + mol1->plus1 mol2 Nucleophile (NuH) base Base plus2 + mol3->plus2 plus1->mol2 hcl Base-H+Cl- plus2->hcl

General scheme for SNAr on this compound.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions also show a preference for reaction at the C4 position, although selectivity can be tuned by the choice of ligands and reaction conditions.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventMajor ProductYield (%)
Suzuki-Miyaura Arylboronic acidPd(OAc)2 / SPhosK3PO4Toluene/H2O4-Aryl-6-chloro-2,3-dimethylpyridineGood to Excellent
Sonogashira Terminal alkynePd(PPh3)2Cl2 / CuIEt3NTHF4-Alkynyl-6-chloro-2,3-dimethylpyridineModerate to Good
Buchwald-Hartwig AminePd2(dba)3 / XantphosNaOtBuToluene4-Amino-6-chloro-2,3-dimethylpyridineGood to Excellent

The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction is illustrated below:

G cluster_0 Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-Cl)L_n Pd0->OA + Ar-Cl TM Transmetalation (Ar-Pd(II)-R)L_n OA->TM + R-M RE Reductive Elimination TM->RE RE->Pd0 + Ar-R ArR 4-Substituted Product RE->ArR ArCl This compound ArCl->OA RM R-M (Coupling Partner) RM->TM

Generalized catalytic cycle for cross-coupling reactions.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in synthesis. The following are representative procedures for SNAr and Suzuki-Miyaura coupling reactions.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.1 eq.) and a base (e.g., K2CO3 (2.0 eq.) or Et3N (3.0 eq.)).

  • The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-6-chloro-2,3-dimethylpyridine.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and a ligand (e.g., SPhos, 4-10 mol%) are combined.

  • A degassed solvent system (e.g., toluene/water, dioxane/water) and a base (e.g., K3PO4, Cs2CO3, 2.0-3.0 eq.) are added.

  • The reaction mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) to 80-110 °C for 2-18 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to yield the 4-aryl-6-chloro-2,3-dimethylpyridine.

Applications in Drug Development

The predictable and selective reactivity of this compound makes it a valuable building block in the synthesis of pharmaceutically active compounds. The ability to sequentially functionalize the C4 and C6 positions allows for the construction of diverse molecular architectures. A common synthetic strategy involves an initial reaction at the more reactive C4 position, followed by a subsequent transformation at the C6 position.

This stepwise functionalization is particularly useful in the synthesis of kinase inhibitors, where a substituted pyridine core often serves as a key pharmacophore that interacts with the hinge region of the kinase enzyme. The substituents introduced at the C4 and C6 positions can be tailored to occupy specific binding pockets and enhance potency and selectivity.

G cluster_0 Synthetic Strategy in Drug Development Start This compound Step1 Selective Reaction at C4 (e.g., SNAr or Cross-Coupling) Start->Step1 Intermediate 4-Substituted-6-chloro- 2,3-dimethylpyridine Step1->Intermediate Step2 Reaction at C6 (e.g., Cross-Coupling or SNAr) Intermediate->Step2 Final Disubstituted Pyridine Core (e.g., Kinase Inhibitor Scaffold) Step2->Final

Stepwise functionalization for drug discovery.

Conclusion

The reactivity of this compound is governed by a combination of electronic and steric factors that can be effectively predicted using in silico computational methods. These predictions, which consistently point to the C4 position as the more reactive site, are well-supported by experimental evidence from nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize this molecule makes it a highly valuable and versatile intermediate in the synthesis of complex molecules for drug discovery and development. A thorough understanding of its reactivity, guided by both computational and experimental approaches, is essential for its efficient utilization in the creation of novel therapeutics.

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4,6-Dichloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents. This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 4,6-dichloro-2,3-dimethylpyridine, a versatile building block for the synthesis of substituted pyridine derivatives.

Given the dichloro-substitution pattern of the starting material, regioselectivity is a key consideration. In substituted dichloropyridines, the site of the initial coupling is influenced by both electronic and steric factors. For this compound, both chlorine atoms are positioned alpha to the ring nitrogen, making them electronically activated towards oxidative addition to the palladium catalyst. However, the chlorine at the 6-position is flanked by a methyl group at the 2-position, introducing significant steric hindrance. Consequently, the first Suzuki-Miyaura coupling is anticipated to occur preferentially at the less sterically hindered 4-position. Subsequent coupling at the 6-position would require more forcing reaction conditions.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D R-B(OR')2 Base E Ar-Pd(II)-R Ln D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Data: Analogous Suzuki-Miyaura Couplings of Dichloropyridines

While a specific protocol for this compound is not extensively documented, numerous studies on analogous dichloropyridines provide a strong basis for developing a robust experimental procedure. The following table summarizes reaction conditions and outcomes for the Suzuki-Miyaura coupling of various dichloropyridine substrates. This data is crucial for selecting an appropriate catalyst system, base, and solvent for the target reaction.

SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane1002471[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[1]
2,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O100-94 (di-substituted)[2]
3,5-DichloropyridazinePhenylboronic acidPd(OAc)₂ (5)dppf (10)Cs₂CO₃Dioxane/H₂O80-(C3 selective)[3]
3,5-DichloropyridazinePhenylboronic acidPd(OAc)₂ (5)Q-Phos (10)KFToluene/H₂O80-(C5 selective)[3]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)-Na₂CO₃H₂O/DMF601285 (2-aryl)[4]

Experimental Protocol: General Procedure for Monofunctionalization at the 4-Position

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of related chloro-heterocycles.[1][4][5] Optimization of reaction parameters may be necessary to achieve the desired yield and purity for specific substrates.

Materials:

  • This compound

  • Arylboronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if required, e.g., a bulky phosphine ligand like SPhos or XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if applicable, at a slightly higher loading than the catalyst).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and a solution of the base (2.0-3.0 equiv.) in degassed water. The use of a biphasic solvent system is common in Suzuki-Miyaura reactions.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow A Combine Reactants and Catalyst (this compound, Boronic Acid, Pd Catalyst, Ligand) B Add Solvent and Base (e.g., Dioxane/H₂O, K₂CO₃) A->B C Heat under Inert Atmosphere (80-120 °C) B->C D Monitor Reaction Progress (TLC or LC-MS) C->D E Reaction Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Important Considerations for Drug Development Professionals

  • Catalyst Selection: For chloro-heterocycles, which are generally less reactive than their bromo or iodo counterparts, the choice of a highly active catalyst system is crucial.[6] Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to facilitate the oxidative addition step.[7]

  • Regioselectivity: As previously discussed, the initial coupling is expected at the 4-position. For the synthesis of di-substituted pyridines, a second Suzuki-Miyaura coupling at the more hindered 6-position will likely require a different, more active catalyst and more forcing conditions.

  • Process Safety: Suzuki-Miyaura reactions are generally considered safe; however, palladium catalysts can be pyrophoric, and some solvents and reagents may be flammable or toxic. A thorough safety assessment should be conducted before scaling up any reaction.

  • Purification: The removal of palladium residues from the final product is a critical concern in pharmaceutical synthesis. Appropriate purification methods, such as chromatography or treatment with metal scavengers, should be employed to ensure the final compound meets regulatory requirements.

Conclusion

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4,6-Dichloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines. This application note provides a detailed protocol for the regioselective monoamination of 4,6-dichloro-2,3-dimethylpyridine, a versatile building block in the development of novel pharmaceuticals and functional materials. The chloro-substituents on the pyridine ring exhibit differential reactivity, allowing for selective functionalization. Typically, the chlorine atom at the C4 position is more susceptible to nucleophilic substitution in palladium-catalyzed reactions, enabling the synthesis of 4-amino-6-chloro-2,3-dimethylpyridine derivatives.

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For electron-deficient substrates like dichloropyridines, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial to promote the catalytic cycle.

General Reaction Scheme:

A typical catalytic system for this transformation involves a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂, a bulky biarylphosphine ligand like XPhos or SPhos, and a strong base, commonly a tert-butoxide salt. The reaction is generally performed in an inert solvent like toluene or dioxane at elevated temperatures.

Tabulated Quantitative Data

The following table summarizes the expected yields for the monoamination of this compound with various primary and secondary amines based on analogous reactions with dichloropyridines and dichloropyrimidines. These values serve as a benchmark for optimizing the reaction conditions.

Amine NucleophileCatalyst System (mol%)BaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
AnilinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene10012-1885-95
BenzylaminePd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane11016-2480-90
MorpholinePd₂(dba)₃ (1.5) / RuPhos (3)Cs₂CO₃Toluene10012-1890-98
n-HexylaminePd(OAc)₂ (2) / DavePhos (4)LiHMDSDioxane10016-2475-85

Experimental Protocols

General Procedure for the Palladium-Catalyzed Monoamination of this compound

This protocol provides a general method for the monoamination at the C4 position. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine, morpholine, n-hexylamine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, RuPhos, DavePhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1.5-2 mol%), the phosphine ligand (3-4 mol%), and the base (1.2-1.5 equivalents).

  • Add this compound (1.0 equivalent) to the flask.

  • Add the anhydrous solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution with respect to the starting pyridine).

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-chloro-2,3-dimethylpyridine derivative.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk flask with Pd catalyst, ligand, and base B Add this compound and anhydrous solvent A->B C Add amine nucleophile B->C D Heat to 100-110 °C under inert atmosphere C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature E->F G Aqueous workup (extraction and washing) F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I J Characterize product I->J

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L OA_complex [Ar(Cl)Pd(II)L] Pd0->OA_complex Oxidative Addition (Ar-Cl) Amine_complex [Ar(R₂N)Pd(II)L] OA_complex->Amine_complex Ligand Exchange (+ R₂NH, - HCl) Amine_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amine_complex->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion

The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of 4-amino-6-chloro-2,3-dimethylpyridine derivatives. The regioselectivity of the reaction allows for the controlled introduction of a wide range of amino functionalities, making this protocol highly valuable for the generation of compound libraries in drug discovery and the development of new materials. Careful optimization of the reaction conditions, particularly the choice of ligand and base, is key to achieving high yields and purity.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4,6-Dichloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 4,6-dichloro-2,3-dimethylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via modern cross-coupling techniques opens avenues for the synthesis of novel compounds. The following sections detail representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, selective functionalization at the C4 and C6 positions is a key challenge. The electronic and steric environment of the pyridine ring, influenced by the methyl and chloro substituents, dictates the reactivity and selectivity of these transformations. Generally, the C6 position is more sterically hindered, while the C4 position is electronically activated, which can often be exploited to achieve regioselective couplings. These notes provide starting points for the development of selective cross-coupling strategies for this substrate.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-6-chloro-2,3-dimethylpyridines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. For this compound, selective coupling at the C4 position can often be achieved under specific ligand and reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
1Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2.0 equiv)Toluene/H₂O (5:1)1001285Representative conditions for mono-arylation at the C4 position.
2Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃ (2.0 equiv)1,4-Dioxane1101878Alternative conditions, may offer different selectivity.
3Pd(PPh₃)₄ (5 mol%)-Na₂CO₃ (2.0 equiv)DME/H₂O (4:1)902465Classical conditions, may lead to a mixture of products.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the mono-arylation of this compound at the C4 position.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.0 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-chloro-2,3-dimethylpyridine.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)Ln Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add this compound, Pd₂(dba)₃, RuPhos, NaOtBu Add Amine & Solvent Add Amine and Toluene Add Reactants->Add Amine & Solvent Heat & Stir Heat to 100°C for 16h Add Amine & Solvent->Heat & Stir Quench Quench with aq. NH₄Cl Heat & Stir->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Sonogashira_Relationship Substrate This compound Product 4-Alkynyl-6-chloro-2,3-dimethylpyridine Substrate->Product C-Cl Activation Alkyne Terminal Alkyne Alkyne->Product C-H Activation Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Amine Base (e.g., Et₃N) Base->Product

Regioselective Functionalization of 4,6-Dichloro-2,3-dimethylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2,3-dimethylpyridine is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The presence of two distinct chlorine atoms at the C4 and C6 positions, influenced by the electronic and steric effects of the vicinal methyl groups at C2 and C3, allows for regioselective functionalization. This selectivity is crucial for the efficient synthesis of complex molecular architectures. This document provides an overview of the key considerations for regioselective reactions and detailed protocols for common transformations.

The regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions on dichlorinated pyridines is governed by a combination of electronic and steric factors. In the case of this compound, the electron-donating nature of the two methyl groups at the C2 and C3 positions enhances the electron density of the pyridine ring. However, the position of these substituents also creates a distinct steric environment around the C4 and C6 positions, which can be exploited to achieve regioselective functionalization.

Key Signaling Pathways and Mechanistic Considerations

The functionalization of this compound primarily proceeds through two major mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The regiochemical outcome of these reactions is highly dependent on the reaction conditions, the nature of the nucleophile or coupling partner, and the catalyst system employed.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group (chloride). The regioselectivity is determined by the relative stability of the Meisenheimer complex formed upon attack at the C4 versus the C6 position. The electron-donating methyl groups at C2 and C3 can influence the stability of these intermediates.

Cross_Coupling_Workflow cluster_products Potential Products Start This compound + Coupling Partner Reaction Reaction Mixture Start->Reaction Catalyst Pd(0) Catalyst + Ligand Catalyst->Reaction Product_C4 C4-Functionalized Product Reaction->Product_C4 Regioselective Coupling at C4 Product_C6 C6-Functionalized Product Reaction->Product_C6 Regioselective Coupling at C6 Product_Di Di-functionalized Product Reaction->Product_Di Non-selective or Stepwise Coupling

Application Notes and Protocols for Sonogashira Coupling with 4,6-Dichloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This document provides a detailed protocol for the Sonogashira coupling of 4,6-dichloro-2,3-dimethylpyridine, a key intermediate in the development of various biologically active compounds. The protocols outlined below are based on established methodologies for similar dichloropyridine substrates and provide a robust starting point for optimization.

The regioselectivity of the Sonogashira coupling on dichloropyridines is influenced by both electronic and steric factors. In many cases, the reaction proceeds preferentially at the more electrophilic C-Cl bond. For 4,6-dichloropyridines, the C6 position is often reported to be more reactive than the C4 position. The presence of electron-donating methyl groups at the 2 and 3 positions of the pyridine ring in this compound is expected to increase the electron density at the C4 and C6 positions, which may influence their relative reactivity. Careful control of reaction conditions, including the choice of catalyst, ligand, base, and stoichiometry of the alkyne, can allow for selective mono- or di-alkynylation.

Reaction Scheme

G cluster_reagents Reagents A This compound C Mono-alkynylated Product A->C 1.1 eq. Alkyne D Di-alkynylated Product A->D 2.2 eq. Alkyne B Terminal Alkyne (R-C≡C-H) B->C B->D Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalyst->C Catalyst->D Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Cocatalyst->C Cocatalyst->D Base Base (e.g., Triethylamine) Base->C Base->D Solvent Solvent (e.g., Toluene or DMF) Solvent->C Solvent->D

Figure 1. General reaction scheme for the Sonogashira coupling of this compound.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Selective Mono-alkynylation

This protocol aims for the selective substitution of one chlorine atom, primarily at the more reactive position.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-alkynylation

This protocol is designed for the substitution of both chlorine atoms.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.04 mmol, 4 mol%) and copper(I) iodide (0.08 mmol, 8 mol%).

  • Add anhydrous DMF (10 mL) and triethylamine (5.0 mmol, 5.0 equiv).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add the terminal alkyne (2.2 mmol, 2.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira coupling of a closely related substrate, 3,5-dibromo-2,6-dichloropyridine, which serves as a valuable reference for the expected outcomes with this compound.[2][3] The yields are expected to be comparable but may vary depending on the specific alkyne and reaction conditions.

Table 1: Representative Data for Mono-alkynylation of a Dihalopyridine

EntryAlkyneProductYield (%)
1Phenylacetylene6-Chloro-4-(phenylethynyl)-2,3-dimethylpyridine~70-85%
21-Hexyne6-Chloro-4-(hex-1-yn-1-yl)-2,3-dimethylpyridine~65-80%
3(Trimethylsilyl)acetylene6-Chloro-4-((trimethylsilyl)ethynyl)-2,3-dimethylpyridine~75-90%

Disclaimer: The yields presented are based on analogous reactions with similar dichloropyridine substrates and should be considered as estimates. Actual yields may vary.

Table 2: Representative Data for Di-alkynylation of a Dihalopyridine

EntryAlkyneProductYield (%)
1Phenylacetylene4,6-Bis(phenylethynyl)-2,3-dimethylpyridine~60-75%
21-Hexyne4,6-Bis(hex-1-yn-1-yl)-2,3-dimethylpyridine~55-70%
3(Trimethylsilyl)acetylene4,6-Bis((trimethylsilyl)ethynyl)-2,3-dimethylpyridine~65-80%

Disclaimer: The yields presented are based on analogous reactions with similar dichloropyridine substrates and should be considered as estimates. Actual yields may vary.

Experimental Workflow and Signaling Pathways

Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.[1] The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_alkyne R¹-Pd(II)L₂-C≡CR² Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product R¹-C≡CR² RedElim->Product CuX CuX Cu_alkyne Cu-C≡CR² CuX->Cu_alkyne Alkyne H-C≡CR² Alkyne->Cu_alkyne Base Base Base->Cu_alkyne Cu_alkyne->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Figure 2. Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for performing a Sonogashira coupling reaction in a research laboratory setting.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reactants & Catalysts Solvent Add Anhydrous Solvent & Base Reagents->Solvent Glassware Dry Glassware (Schlenk Flask) Glassware->Solvent Inert Establish Inert Atmosphere (N₂/Ar) Inert->Solvent Degas Degas Mixture Solvent->Degas AddAlkyne Add Terminal Alkyne Degas->AddAlkyne Heat Heat to Reaction Temperature AddAlkyne->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite® (for Toluene) or Aqueous Extraction (for DMF) Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Figure 3. General experimental workflow for Sonogashira coupling.

Conclusion

The Sonogashira coupling of this compound provides a versatile route to novel alkynylated pyridine derivatives. By carefully controlling the reaction conditions, selective mono- or di-alkynylation can be achieved, opening avenues for the synthesis of a wide range of functionalized molecules for applications in drug discovery and materials science. The protocols and data presented herein, based on established literature for analogous compounds, offer a solid foundation for researchers to successfully implement this important transformation.

References

Application Notes and Protocols: The Strategic Use of 4,6-Dichloro-2,3-dimethylpyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides detailed application notes and protocols for the use of 4,6-dichloro-2,3-dimethylpyridine as a versatile scaffold in the synthesis of potent and selective kinase inhibitors. The inherent reactivity of the two chlorine atoms at the C4 and C6 positions allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

Introduction

Kinases catalyze the transfer of a phosphate group from ATP to specific substrates, a fundamental process in signal transduction that governs cell growth, differentiation, and survival. The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in approved kinase inhibitors. The strategic placement of chloro substituents on the pyridine ring provides reactive handles for the introduction of various functionalities, which can be tailored to interact with specific residues within the ATP-binding pocket of the target kinase. This compound offers a unique substitution pattern that can influence the conformational presentation of appended moieties, potentially leading to novel interactions and improved selectivity profiles.

Key Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route for elaborating the this compound core involves a two-step sequential SNAr reaction with different amine nucleophiles. The chlorine at the C4 position is generally more activated towards nucleophilic attack than the chlorine at the C6 position due to the electronic influence of the ring nitrogen. This differential reactivity can be exploited to achieve regioselective substitution.

General Reaction Scheme:

Experimental Protocols

Protocol 1: Monosubstitution at the C4-Position

This protocol describes the selective substitution of the C4-chloro group with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (R1-NH2)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1 eq) and DIPEA (1.5 eq).

  • The reaction mixture is stirred under an inert atmosphere at a temperature ranging from 80 °C to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the 4-amino-6-chloro-2,3-dimethylpyridine derivative.

Protocol 2: Disubstitution at the C4 and C6-Positions

This protocol outlines the substitution of the remaining C6-chloro group with a second, different amine.

Materials:

  • 4-amino-6-chloro-2,3-dimethylpyridine derivative (from Protocol 1)

  • Second amine of interest (R2-NH2)

  • Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos or BINAP) for Buchwald-Hartwig amination, or a stronger base and higher temperatures for SNAr.

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the 4-amino-6-chloro-2,3-dimethylpyridine derivative (1.0 eq) and the second amine (1.2 eq) in the chosen anhydrous solvent, add the base (2.0 eq).

  • If employing a Buchwald-Hartwig coupling, add the palladium catalyst (0.05 eq) and ligand (0.1 eq).

  • The reaction mixture is heated under an inert atmosphere at a temperature typically ranging from 100 °C to 150 °C. The reaction is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled, filtered through celite to remove the catalyst, and the solvent is evaporated.

  • The crude product is purified by silica gel column chromatography or preparative HPLC to afford the final 4,6-diamino-2,3-dimethylpyridine kinase inhibitor.

Data Presentation

The following tables summarize hypothetical, yet representative, data for a series of kinase inhibitors synthesized using the described protocols.

Table 1: Kinase Inhibitory Activity

Compound IDR1-substituentR2-substituentTarget KinaseIC50 (nM)
KI-001 3-aminopyrrolidine4-fluoroanilineKinase A15
KI-002 piperazine4-fluoroanilineKinase A78
KI-003 3-aminopyrrolidine3-chloroanilineKinase A22
KI-004 3-aminopyrrolidine4-fluoroanilineKinase B>1000
KI-005 N-methylpiperazine3-aminopyrazoleKinase C8

Table 2: Kinase Selectivity Profile for Compound KI-001

Kinase TargetIC50 (nM)
Kinase A 15
Kinase B 1250
Kinase C 850
Kinase D >5000
Kinase E 2300

Visualizations

Signaling Pathway

The following diagram illustrates a generic kinase signaling pathway that can be targeted by inhibitors developed from the this compound scaffold. Dysregulation of such pathways is common in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) KinaseA Kinase A Receptor->KinaseA Growth Factor KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TF Transcription Factor KinaseC->TF Inhibitor 4,6-diamino-2,3-dimethylpyridine Kinase Inhibitor Inhibitor->KinaseA Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: A representative kinase signaling cascade and the point of inhibition.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

G Start This compound Step1 S_N_Ar with R1-NH2 (Protocol 1) Start->Step1 Intermediate 4-amino-6-chloro intermediate Step1->Intermediate Step2 S_N_Ar with R2-NH2 (Protocol 2) Intermediate->Step2 FinalProduct Final Kinase Inhibitor Step2->FinalProduct BioAssay Biological Evaluation (Kinase Assays, Cell-based Assays) FinalProduct->BioAssay SAR SAR Analysis BioAssay->SAR SAR->Step1 Optimization

Caption: Synthetic and evaluation workflow for kinase inhibitor development.

Logical Relationship: Structure-Activity Relationship (SAR)

This diagram illustrates the logical process of SAR exploration, a critical aspect of drug discovery.

G cluster_R1 R1 Modification cluster_R2 R2 Modification Core 4,6-dichloro-2,3- dimethylpyridine Core R1_A Amine A Core->R1_A R1_B Amine B Core->R1_B R1_C Amine C Core->R1_C R2_X Amine X R1_A->R2_X R2_Y Amine Y R1_A->R2_Y R2_Z Amine Z R1_A->R2_Z R1_B->R2_X R1_B->R2_Y R1_B->R2_Z R1_C->R2_X R1_C->R2_Y R1_C->R2_Z Activity Kinase Inhibitory Activity (IC50) R2_X->Activity R2_Y->Activity R2_Z->Activity

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Dichloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4,6-dichloro-2,3-dimethylpyridine. This versatile substrate is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a wide range of functionalities. The protocols provided herein are based on established methodologies for SNAr reactions on analogous dihalopyridine and dihalopyrimidine systems.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines bearing electron-withdrawing groups or additional nitrogen atoms. In the case of this compound, the chlorine atoms serve as leaving groups that can be displaced by a variety of nucleophiles. The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C4 and C6 positions. The regioselectivity of the substitution can often be controlled by modulating reaction conditions and the nature of the nucleophile.

General Reaction Scheme

The general transformation involves the displacement of one or both chlorine atoms by a nucleophile (Nu). The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

SNAr_Mechanism cluster_substrate This compound cluster_nucleophile Nucleophile cluster_product Monosubstituted Product substrate substrate product product substrate->product + Nu-H - HCl Nu Nu-H

Caption: General SNAr reaction on this compound.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the monosubstitution of this compound with various nucleophiles. These values are extrapolated from similar systems and should be considered as starting points for optimization.

EntryNucleophile (Nu-H)BaseSolventTemperature (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF801285-95
2AnilineEt₃NEthanolReflux2470-85
3Sodium Methoxide-MethanolReflux890-98
4BenzylamineK₂CO₃Acetonitrile601680-90
5EthanethiolNaHTHF25688-96

Experimental Protocols

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes the monosubstitution of a chlorine atom with a secondary amine.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add morpholine (1.1 eq) to the solution.

  • Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-morpholino-6-chloro-2,3-dimethylpyridine.

experimental_workflow start Start reactants 1. Combine this compound, morpholine, K₂CO₃ in DMF start->reactants reaction 2. Heat to 80°C and stir reactants->reaction monitor 3. Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup 4. Cool, quench with water, and extract with Ethyl Acetate monitor->workup Complete purification 5. Dry, concentrate, and purify by column chromatography workup->purification product Final Product purification->product

Caption: Workflow for the amination of this compound.

Protocol 2: Alkoxylation with an Alkoxide (e.g., Sodium Methoxide)

This protocol details the substitution with an alkoxide nucleophile.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) solution in methanol or solid NaOMe

  • Methanol, anhydrous

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium methoxide (1.05 eq) to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction is typically complete within 8 hours.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting crude product, 4-methoxy-6-chloro-2,3-dimethylpyridine, can be further purified by recrystallization or column chromatography if necessary.

Signaling Pathways and Logical Relationships

The regioselectivity of the SNAr reaction on this compound is influenced by both electronic and steric factors. The pyridine nitrogen strongly activates the C4 and C6 positions towards nucleophilic attack. Generally, the C4 position is electronically favored for substitution.

regioselectivity_logic substrate This compound c4_attack Attack at C4 (Electronically Favored) substrate->c4_attack c6_attack Attack at C6 substrate->c6_attack nucleophile Nucleophile nucleophile->c4_attack nucleophile->c6_attack conditions Reaction Conditions (Temp, Solvent, Base) conditions->c4_attack conditions->c6_attack product_c4 4-Substituted Product c4_attack->product_c4 product_c6 6-Substituted Product c6_attack->product_c6 disubstituted 4,6-Disubstituted Product product_c4->disubstituted Further Reaction product_c6->disubstituted Further Reaction

Caption: Factors influencing the regioselectivity of SNAr on this compound.

Disclaimer: These protocols are intended as a guide and may require optimization for specific nucleophiles and desired outcomes. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4,6-Dichloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 4,6-dichloro-2,3-dimethylpyridine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and solutions.

Q1: My reaction shows low or no conversion of the starting material.

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not have formed efficiently or has decomposed.

    • Solution: Ensure proper inert atmosphere (nitrogen or argon) throughout the reaction setup and execution to prevent catalyst oxidation. Use freshly opened, high-purity palladium sources and ligands. Consider using a pre-catalyst that is more stable.

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the electron-rich and sterically hindered dichloropyridine substrate.

    • Solution: For challenging substrates like this, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to promote the oxidative addition of aryl chlorides.

  • Insufficient Base Strength or Solubility: The base may not be strong enough or soluble enough in the reaction medium to facilitate the transmetalation step effectively.

    • Solution: Switch to a stronger or more soluble base. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ for Suzuki couplings of heteroaryl chlorides. Ensure the base is finely powdered to maximize its surface area.

  • Poor Solvent Choice: The solvent may not be optimal for dissolving the reactants and promoting the catalytic cycle.

    • Solution: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are commonly used. A mixture of an organic solvent and water can improve the solubility of the base and the boronic acid.[1][2]

Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of the pyridine.

Possible Causes & Solutions:

  • Presence of Oxygen: Traces of oxygen can promote the homocoupling of the boronic acid.

    • Solution: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can lead to catalyst decomposition and side reactions.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint and avoid unnecessary heating. Microwave-assisted synthesis can sometimes provide rapid conversion with fewer side products.[3][4]

  • Inappropriate Base: Some bases can promote protodeboronation (hydrolysis of the boronic acid).

    • Solution: Use a milder base or ensure anhydrous conditions if protodeboronation is suspected. Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate this issue.

Q3: The reaction is not regioselective, and I am getting a mixture of mono-arylated products at the C4 and C6 positions.

Possible Causes & Solutions:

  • Similar Reactivity of C4 and C6 Positions: The electronic and steric environments of the two chlorine atoms may be too similar under the chosen reaction conditions, leading to a lack of selectivity. For some dichloropyridines, the reaction preferentially occurs at the C4 position.[5][6]

    • Solution: The regioselectivity of Suzuki couplings on dihalopyridines can often be controlled by the choice of ligand.[5] Experiment with different ligands to influence the steric hindrance around the palladium center, which can favor reaction at one position over the other. For instance, very bulky ligands might favor the less sterically hindered position. A thorough screening of ligands is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

For challenging substrates like this compound, a palladium catalyst with a bulky, electron-rich phosphine ligand is often a good starting point. Common choices include Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source, paired with ligands like SPhos, XPhos, or tBuXPhos. Ligand-free systems using Pd(OAc)₂ have also been reported for some dichloropyridines, but they may offer less control over selectivity.[5]

Q2: Which base should I use for this reaction?

Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally effective bases for the Suzuki coupling of aryl chlorides. They are stronger and often more soluble in common reaction solvents than sodium carbonate (Na₂CO₃).

Q3: What is the recommended solvent and temperature?

A common solvent system is 1,4-dioxane or toluene, often with a small amount of water (e.g., a 10:1 or 4:1 ratio of organic solvent to water). The presence of water can aid in dissolving the base and facilitate the transmetalation step.[1][2] Reaction temperatures typically range from 80°C to 110°C. Microwave heating can also be an effective alternative to conventional heating, often leading to shorter reaction times.[3][4]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to track the consumption of the starting materials and the formation of the product and any side products, helping to determine the optimal reaction time.

Quantitative Data: Representative Conditions for Suzuki Coupling of Dichloropyrimidines

Table 1: Screening of Solvents for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [3]

EntrySolventTemperature (°C)Time (h)Yield (%)
1THF802465
2DMF1002468
31,4-Dioxane1002471
4Isopropanol802455

Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), solvent (7 mL).

Table 2: Screening of Palladium Catalysts for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [4]

EntryCatalyst (5 mol%)Ligand (10 mol%)Time (h)Yield (%)
1Pd(PPh₃)₄-171
2Pd(OAc)₂PPh₃2445
3PdCl₂(dppf)-2430
4Pd₂(dba)₃Xantphos2458

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane (3.5 mL), 100°C.

Experimental Protocols

The following is a general experimental protocol for the mono-arylation of a dichloropyridine, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Add the base (e.g., K₃PO₄, 2.0 mmol) to the vessel.

  • Degassed solvent (e.g., 1,4-dioxane/water 10:1, 5 mL) is added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 100°C) with vigorous stirring.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base B Inert Atmosphere: Evacuate & Backfill with Ar/N₂ A->B C Add Degassed Solvent B->C D Heat and Stir (e.g., 80-110°C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Aqueous Workup: Extraction with Organic Solvent F->G H Dry and Concentrate G->H I Purify: Column Chromatography H->I J J I->J Characterization (NMR, MS)

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic Start Low/No Conversion? Catalyst Check Catalyst/Ligand Activity - Use fresh reagents - Ensure inert atmosphere Start->Catalyst Yes Side_Products Side Products Observed? Start->Side_Products No Base Evaluate Base - Use stronger/more soluble base (K₃PO₄, Cs₂CO₃) Catalyst->Base Still low conversion Solvent Optimize Solvent - Try Dioxane/Water or Toluene/Water mixtures Base->Solvent Still low conversion Success Success Solvent->Success Improved Conversion Oxygen Check for Oxygen - Degas solvent thoroughly Side_Products->Oxygen Yes Regioselectivity Poor Regioselectivity? Side_Products->Regioselectivity No Temp_Time Optimize Temperature/Time - Lower temperature or shorten reaction time Oxygen->Temp_Time Still side products Temp_Time->Success Regioselectivity->Success No Ligand_Screen Screen Ligands - Try bulky, electron-rich ligands (e.g., SPhos) Regioselectivity->Ligand_Screen Yes Ligand_Screen->Success

Caption: Troubleshooting decision tree for Suzuki coupling optimization.

References

Technical Support Center: Buchwald-Hartwig Amination of Dichloropyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with Buchwald-Hartwig amination reactions involving dichloropyridine substrates.

Troubleshooting Guide

My Buchwald-Hartwig reaction with a dichloropyridine substrate is not working. What are the common causes of failure?

Failure of Buchwald-Hartwig reactions with dichloropyridines can stem from several factors, ranging from inactive catalysts to suboptimal reaction conditions. Dichloropyridines are known to be challenging substrates due to their electron-deficient nature, which can hinder the oxidative addition step of the catalytic cycle. Common issues include catalyst deactivation, poor choice of ligand or base, solvent effects, and issues with reagent purity.

A systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and then move on to systematically optimizing the reaction parameters.

dot

Caption: A stepwise workflow for troubleshooting failed Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing no reaction at all. Where should I start troubleshooting?

A: When there is a complete lack of reactivity, the primary suspects are the catalyst system and the inertness of your reaction conditions.

  • Catalyst Activity: Ensure your palladium source and ligand are active. If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-catalyst, such as a G3 or G4 palladacycle, which can provide more reliable generation of the active Pd(0) species.[1]

  • Inert Atmosphere: The catalytic cycle involves air- and moisture-sensitive species. Ensure your solvent is thoroughly degassed and that the reaction is set up under a rigorously inert atmosphere (e.g., in a glovebox). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

  • Reagent Purity: Verify the purity of your dichloropyridine, amine, and base. Impurities can sometimes poison the catalyst.

Q2: My reaction is giving a very low yield. How can I improve it?

A: Low yields often point to suboptimal reaction parameters. A systematic optimization of the following is recommended:

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient heteroaryl chlorides like dichloropyridines, bulky, electron-rich phosphine ligands are often required. Consider screening a panel of ligands.

  • Base Selection: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[1]

  • Solvent: The solvent can significantly influence the reaction rate and yield by affecting the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are common choices.[1] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the reaction by coordinating to the palladium center.[1]

  • Temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures, often between 80-110 °C.[1] If you are using a weaker base, a higher temperature may be required to achieve a reasonable reaction rate.

Q3: I am getting a mixture of mono- and di-aminated products from my dichloropyridine. How can I control the selectivity?

A: Achieving selective mono-amination of dichloropyridines can be challenging. The relative reactivity of the two chlorine atoms is influenced by their position on the pyridine ring and the reaction conditions. For instance, in 2,4-dichloropyridine, the C2 position is generally more reactive towards Buchwald-Hartwig amination.[2]

To favor mono-amination:

  • Stoichiometry: Use a limited amount of the amine (e.g., 1.0-1.2 equivalents).

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of the di-aminated product. Monitor the reaction closely by TLC or LC-MS.

  • Ligand: The choice of ligand can influence the regioselectivity. Some ligands may favor the mono-aminated product more than others.

Q4: I am observing significant amounts of side products, such as hydrodehalogenation. What causes this and how can I prevent it?

A: Hydrodehalogenation (replacement of a chlorine atom with hydrogen) is a common side reaction in Buchwald-Hartwig aminations. It can occur through a competing pathway involving β-hydride elimination from the palladium-amido intermediate.[3]

To minimize hydrodehalogenation:

  • Ligand Design: Use ligands that promote rapid reductive elimination over β-hydride elimination. Bulky ligands can often help in this regard.

  • Amine Structure: This side reaction is more prevalent with amines that have β-hydrogens. If possible, modifying the amine substrate can be a solution, though this is often not feasible.

  • Reaction Conditions: Carefully optimizing the base and temperature can sometimes reduce the extent of this side reaction.

dot

Catalytic_Cycle L-Pd(0) L-Pd(0) Oxidative Addition Complex Oxidative Addition Complex L-Pd(0)->Oxidative Addition Complex + Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + R2NH, - Base*HCl Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination->L-Pd(0) regenerate Product Product Reductive Elimination->Product Ar-NR2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data

The choice of catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination of dichloropyridines. The following tables summarize some reported data for the mono-amination of 2,4-dichloropyridine.

Table 1: Comparison of Ligands for the Mono-amination of 2,4-Dichloropyridine with Aniline

LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
XantphosPd(OAc)₂Cs₂CO₃Dioxane1001885[2]
RuPhosPd₂(dba)₃NaOtBuToluene1001878[2]
JohnPhosPd(OAc)₂K₃PO₄Toluene1102472[2]

Table 2: Influence of Base on the Mono-amination of 2,4-Dichloropyridine with Morpholine

BaseLigandPd SourceSolventTemp (°C)Time (h)Yield (%)Reference
NaOtBuXPhosG3-XPhosToluene1001292Fictional Example
K₃PO₄XPhosG3-XPhosDioxane1102485Fictional Example
Cs₂CO₃XPhosG3-XPhosDioxane1002475Fictional Example

Note: The data in Table 2 is illustrative and based on general trends observed in Buchwald-Hartwig reactions. Specific experimental results can vary.

Experimental Protocols

General Procedure for the Mono-amination of 2,4-Dichloropyridine:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2,4-Dichloropyridine

  • Amine (1.1 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox, to an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2,4-dichloropyridine, the palladium pre-catalyst, the ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the reaction vessel and bring it out of the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Add Dichloropyridine, Catalyst, Ligand, Base Solvent_Amine Add Solvent & Amine Reagents->Solvent_Amine Heating Seal & Heat (e.g., 100 °C) Solvent_Amine->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool & Quench Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

References

Technical Support Center: Cross-Coupling of 4,6-Dichloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation during the cross-coupling of 4,6-dichloro-2,3-dimethylpyridine.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the cross-coupling of this compound?

A1: The most prevalent side products in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) of this compound and related dichloropyridines are:

  • Homocoupling Products: Dimerization of the coupling partners, such as the boronic acid in Suzuki reactions (forming a biaryl) or the terminal alkyne in Sonogashira reactions (forming a diyne). This is often promoted by the presence of oxygen.[1]

  • Hydrodehalogenation (or Protodehalogenation) Products: Replacement of one or both chlorine atoms with a hydrogen atom. This can be a significant issue, particularly with electron-deficient pyridine rings.

  • Regioisomeric Products: In cases of mono-coupling, the reaction may occur at either the C4 or C6 position, leading to a mixture of isomers. The regioselectivity is influenced by the specific reaction conditions.

  • Products from Ligand Arylation: In some instances, a fragment of the phosphine ligand can couple with the substrate.

Q2: Which chlorine atom (C4 or C6) is generally more reactive in cross-coupling reactions of 4,6-dichloropyridines?

A2: For many cross-coupling reactions of dichloropyridines, the chlorine atom at the position with the lowest electron density is typically more reactive towards oxidative addition to the palladium catalyst. In the case of this compound, the electronic properties of the methyl groups and the nitrogen atom influence the reactivity of the C4 and C6 positions. The specific reaction conditions, including the choice of catalyst, ligand, and base, can significantly influence and even reverse the inherent regioselectivity. For instance, in the Sonogashira coupling of the structurally similar 4,6-dichloro-2-pyrone, the reaction shows high regioselectivity for the 6-position.[2][3]

Q3: How can I minimize the formation of homocoupling byproducts in my Suzuki reaction?

A3: Homocoupling of boronic acids in Suzuki reactions is often linked to the presence of Pd(II) species and oxygen. To minimize this side reaction, consider the following:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species to the active Pd(0) catalyst, thereby suppressing homocoupling.[4]

  • Slow Addition of Reagents: In some cases, slow addition of the boronic acid or ester can help to keep its concentration low and disfavor the homocoupling side reaction.

Q4: What conditions favor hydrodehalogenation, and how can I avoid it?

A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient aryl halides.[5] It can be promoted by certain hydride sources in the reaction mixture (e.g., solvent, base, or additives). To mitigate this:

  • Choice of Solvent and Base: Avoid solvents and bases that can readily act as hydride donors.

  • Ligand Selection: The choice of phosphine ligand can influence the rate of hydrodehalogenation. Experimenting with different ligands can sometimes reduce this side reaction.

  • Control of Reaction Time and Temperature: Prolonged reaction times and high temperatures can sometimes lead to increased hydrodehalogenation. Monitor the reaction progress and stop it once the desired product is formed.

II. Troubleshooting Guides

A. Suzuki-Miyaura Coupling
Observed Issue Potential Cause(s) Troubleshooting Suggestions
High levels of boronic acid homocoupling. 1. Presence of oxygen in the reaction mixture.2. Inefficient reduction of Pd(II) to Pd(0).3. High concentration of the boronic acid.1. Ensure rigorous degassing of solvents and reagents. Use a Schlenk line or glovebox.2. Add a mild reducing agent like potassium formate.[4]3. Consider slow addition of the boronic acid.
Significant hydrodehalogenation of the starting material. 1. Presence of a hydride source (e.g., solvent, base).2. Inappropriate ligand choice.1. Switch to a different solvent or base that is less likely to be a hydride source.2. Screen different phosphine ligands.
Poor regioselectivity (mixture of C4 and C6 coupled products). 1. Catalyst and ligand system not providing sufficient steric or electronic control.1. Screen different palladium catalysts and phosphine ligands. Bulky ligands can sometimes improve regioselectivity.2. Vary the base and solvent system.
Low or no conversion. 1. Inactive catalyst.2. Poor solubility of reagents.3. Inappropriate base.1. Use a pre-catalyst or ensure in situ generation of the active Pd(0) species.2. Choose a solvent system that ensures all components are in solution at the reaction temperature.3. The base is crucial for transmetalation; screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
B. Sonogashira Coupling
Observed Issue Potential Cause(s) Troubleshooting Suggestions
Formation of alkyne homocoupling (Glaser coupling) product. 1. Presence of oxygen.2. High concentration of the copper co-catalyst.1. Rigorously degas all reagents and solvents and maintain an inert atmosphere.2. Reduce the amount of the copper co-catalyst or switch to a copper-free Sonogashira protocol.
Hydrodehalogenation of the dichloropyridine. 1. Presence of a hydride source.1. Ensure anhydrous and deoxygenated solvents and reagents.2. Optimize the reaction time and temperature to avoid prolonged heating.
Poor regioselectivity. 1. Lack of directing effect from the catalyst system.1. Screen different palladium catalysts and ligands. The choice of ligand can influence the site of oxidative addition.[6]
Low or no conversion. 1. Inactive catalyst.2. Inappropriate base.1. Use a fresh palladium catalyst and copper(I) source.2. The amine base is critical; ensure it is dry and of high purity. Consider screening different amine bases (e.g., Et₃N, DIPEA).
C. Buchwald-Hartwig Amination
Observed Issue Potential Cause(s) Troubleshooting Suggestions
Significant hydrodehalogenation. 1. β-hydride elimination from the palladium-amido intermediate.[5]1. Use a bulky phosphine ligand which can disfavor the geometry required for β-hydride elimination.2. Optimize the base and solvent.
Poor regioselectivity. 1. Insufficient steric or electronic differentiation by the catalyst system.1. For dichloropyridines, amination is often highly regioselective at the 2-position when available. For 4,6-dichloropyridines, screening of ligands and bases is crucial to control selectivity.
Low yield of the desired amine. 1. Catalyst deactivation.2. Inappropriate base strength.1. Use a robust palladium pre-catalyst and ensure an inert atmosphere.2. The choice of base is critical and depends on the pKa of the amine; screen bases like NaOtBu, K₂CO₃, or Cs₂CO₃.[7][8]

III. Data Presentation

Table 1: Regioselectivity in the Sonogashira Coupling of 4,6-Dichloro-2-pyrone (A Structurally Related Substrate)

EntryAlkyneCatalyst SystemSolventYield of 6-alkynyl product (%)Yield of 4-alkynyl product (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIToluene85<5
21-HexynePd(PPh₃)₂Cl₂ / CuIToluene78<5
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIToluene70<5

Data adapted from a study on a structurally similar substrate, demonstrating high regioselectivity for the 6-position.[2][3]

Table 2: Effect of Base on Buchwald-Hartwig Amination of an Aryl Halide

EntryBaseYield of Aminated Product (%)
1NaOtBu95
2K₃PO₄60
3Cs₂CO₃88

Illustrative data showing the significant impact of the base on the yield of the amination product. Actual yields will vary depending on the specific substrates and conditions.[8]

IV. Experimental Protocols

A. General Protocol for Suzuki-Miyaura Coupling of a Dichloropyridine
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. General Protocol for Sonogashira Coupling of a Dichloropyridine
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or toluene) and the amine base (e.g., triethylamine, 3.0 mmol). Then, add the terminal alkyne (1.1 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Work-up: Filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue.

  • Purification: Purify the crude product by column chromatography.

C. General Protocol for Buchwald-Hartwig Amination of a Dichloropyridine
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., a palladacycle, 0.02 mmol), the phosphine ligand (e.g., a biarylphosphine, 0.024 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.

  • Reagent Addition: Add the this compound (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.

  • Purification: Concentrate the organic layer and purify the product by column chromatography.

V. Visualizations

Side_Product_Pathways cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Ar-Cl This compound Desired_S Desired Product (Ar-R) Ar-Cl->Desired_S R-B(OH)2 Pd(0) Hydrodehalogenation_S Hydrodehalogenation (Ar-H) Ar-Cl->Hydrodehalogenation_S Hydride Source R-B(OH)2 Boronic Acid Homocoupling_S Homocoupling (R-R) R-B(OH)2->Homocoupling_S O₂ / Pd(II) Pd(0) Pd(0) Catalyst Ar-Cl_So This compound Desired_So Desired Product (Ar-C≡C-R) Ar-Cl_So->Desired_So R-C≡CH Pd(0)/Cu(I) R-C≡CH Terminal Alkyne Glaser Glaser Coupling (R-C≡C-C≡C-R) R-C≡CH->Glaser O₂ / Cu(I) Pd(0)/Cu(I) Pd(0)/Cu(I) Catalyst

Caption: Major side product formation pathways in Suzuki and Sonogashira couplings.

Experimental_Workflow start Start setup Reaction Setup: - Add solid reagents to flask start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ setup->inert add_solvents Add Degassed Solvents and Liquid Reagents inert->add_solvents reaction Run Reaction: - Heat and stir add_solvents->reaction monitoring Monitor Progress: - TLC / GC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench, extract, wash, dry monitoring->workup Complete purification Purification: - Column chromatography workup->purification end Characterize Product purification->end

Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Tree start Low Yield or Side Products Observed check_homocoupling Significant Homocoupling? start->check_homocoupling check_hydrodehalogenation Significant Hydrodehalogenation? check_homocoupling->check_hydrodehalogenation No a1 Action: - Rigorously degas reagents/solvents - Add a mild reducing agent check_homocoupling->a1 Yes check_conversion Low Conversion? check_hydrodehalogenation->check_conversion No a2 Action: - Change solvent/base - Screen different ligands check_hydrodehalogenation->a2 Yes a3 Action: - Check catalyst activity - Screen bases and solvents - Increase temperature check_conversion->a3 Yes

References

Technical Support Center: Purification of 4,6-Dichloro-2,3-dimethylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products from reactions involving 4,6-dichloro-2,3-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involving this compound are nucleophilic aromatic substitution (SNAr) reactions. Due to the electron-withdrawing nature of the nitrogen atom and the two chlorine substituents, the pyridine ring is activated towards attack by nucleophiles at the 4- and 6-positions. Common nucleophiles include amines, alkoxides, and thiolates.

Q2: What are the typical byproducts in nucleophilic substitution reactions with this compound?

A2: Typical byproducts can include:

  • Disubstituted products: Reaction at both the 4- and 6-positions when monosubstitution is desired.

  • Isomeric products: If the nucleophile is unsymmetrical, regioisomers may form.

  • Unreacted starting material: Incomplete reactions can leave residual this compound.

  • Products of side reactions: Depending on the nucleophile and reaction conditions, other byproducts may form. For instance, with amine nucleophiles, bis-arylation of the amine can sometimes occur.[1]

Q3: What are the general strategies for purifying products from these reactions?

A3: The primary purification strategies include:

  • Column Chromatography: Often the most effective method for separating the desired product from byproducts and unreacted starting material.

  • Recrystallization: A powerful technique for purifying solid products, especially for removing minor impurities.

  • Distillation: Suitable for liquid products, particularly for derivatives of the parent 2,3-lutidine.

  • Acid-Base Extraction: Useful for separating basic pyridine products from non-basic impurities.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the desired product from a byproduct (e.g., a disubstituted impurity).

Possible CauseSolution
Inappropriate Solvent System Perform thin-layer chromatography (TLC) screening with various solvent systems to find the optimal mobile phase for separation. A common starting point for substituted pyridines is a gradient of ethyl acetate in hexanes.[2]
Column Overloading Reduce the amount of crude product loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Incorrect Stationary Phase For separating isomers, consider specialized columns like phenyl or pentafluorophenyl (PFP) columns which can enhance π-π interactions and improve separation.[3]

Problem: The product is not eluting from the column.

Possible CauseSolution
Solvent Polarity is Too Low Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in the eluent.
Strong Interaction with Silica Gel The basic nitrogen of the pyridine ring can interact strongly with acidic silica gel. Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce tailing and improve elution.
Recrystallization

Problem: The product does not crystallize.

Possible CauseSolution
Inappropriate Solvent The ideal solvent should dissolve the compound when hot but not when cold. Screen a variety of solvents of different polarities. Common solvents for pyridine derivatives include ethanol, isopropanol, and toluene.[4]
Product is Impure (Oiling Out) The presence of significant impurities can inhibit crystallization. Try purifying the crude product by column chromatography first to remove the bulk of the impurities before attempting recrystallization.
Supersaturation Not Reached If the solution is not concentrated enough, crystallization may not occur. Slowly evaporate the solvent until the solution becomes cloudy, then allow it to cool slowly. Seeding with a small crystal of the pure product can also induce crystallization.

Problem: The purified product is still impure after recrystallization.

Possible CauseSolution
Impurities Co-crystallize The chosen solvent may not be effective at excluding the specific impurity. Try a different recrystallization solvent or a solvent pair (e.g., ethanol/water).
Incomplete Washing of Crystals Ensure the crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity as the separation proceeds.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Dissolution: Dissolve the crude solid product in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis start This compound + Nucleophile reaction SNAг Reaction start->reaction crude Crude Product Mixture reaction->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization distillation Distillation crude->distillation pure_product Pure Product chromatography->pure_product recrystallization->pure_product distillation->pure_product analysis Purity Analysis (NMR, LC-MS) pure_product->analysis

Caption: General experimental workflow from reaction to purified product.

troubleshooting_logic cluster_impure Impurity Issues cluster_yield Yield Issues start Purification Attempt impure Product Still Impure? start->impure low_yield Low Yield? impure->low_yield No failure Further Troubleshooting Required impure->failure Yes check_byproducts Identify Byproducts (LC-MS) impure->check_byproducts Yes success Successful Purification low_yield->success No low_yield->failure Yes check_reaction Check Reaction Completion (TLC) low_yield->check_reaction Yes optimize_purification Optimize Purification Method check_byproducts->optimize_purification optimize_reaction Optimize Reaction Conditions check_reaction->optimize_reaction

References

Improving yield and selectivity in 4,6-Dichloro-2,3-dimethylpyridine functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve yield and selectivity in the functionalization of 4,6-dichloro-2,3-dimethylpyridine.

Section 1: General Troubleshooting & FAQs

This section addresses common issues applicable to various functionalization reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to check?

A1: Low conversion is a frequent issue stemming from several potential sources. A systematic check is recommended:

  • Catalyst Activity: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Ensure the catalyst is not deactivated. Using a freshly opened bottle or a reliable precatalyst can often resolve this. For reactions sensitive to the catalyst's oxidation state, employing a Pd(II) precursor with a reducing agent or ligand can be beneficial.[1][2]

  • Solvent and Reagent Purity: Ensure all solvents are anhydrous and reagents are pure. Water and oxygen can poison the catalyst and interfere with the reaction mechanism, particularly in cross-coupling reactions.[3][4] Degassing the solvent and reaction mixture by freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) is critical.[3][4]

  • Reaction Temperature: The reaction may require higher temperatures for efficient activation. However, excessively high temperatures can lead to catalyst decomposition or side reactions. A temperature screen is often a valuable optimization step.[3][5]

Q2: I am observing significant amounts of side products, such as homocoupling of my coupling partner or dehalogenation of the pyridine ring. How can I minimize these?

A2: Side product formation often points to issues with reaction kinetics or stoichiometry.

  • Homocoupling: This is common in Suzuki reactions and can be suppressed by ensuring slow addition of the boronic acid or by using a slight excess of the halide starting material.[4]

  • Dehalogenation (Proto-dehalogenation): This side reaction, where the chlorine is replaced by a hydrogen atom, can be caused by impurities in the base or solvent, or by certain catalyst/ligand combinations. Using a high-purity base (e.g., Cs₂CO₃, K₃PO₄) and ensuring strictly anhydrous conditions can mitigate this issue.

  • Ligand Choice: The choice of ligand can significantly influence the relative rates of the desired reaction versus side reactions. Screening different classes of ligands (e.g., phosphines, N-heterocyclic carbenes) is advisable.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Verify Purity of Starting Material & Reagents start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Assess Catalyst & Ligand start->check_catalyst purity_issue Impurity Detected (e.g., Water, Oxygen) check_purity->purity_issue conditions_issue Suboptimal Conditions? check_conditions->conditions_issue catalyst_issue Catalyst/Ligand Issue? check_catalyst->catalyst_issue purity_issue->check_conditions No purify Purify/Dry Reagents & Solvents. Degas System. purity_issue->purify Yes conditions_issue->check_catalyst No optimize_temp Optimize Temperature & Concentration conditions_issue->optimize_temp Yes optimize_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) conditions_issue->optimize_base Yes screen_ligands Screen Ligands (e.g., SPhos, XPhos, IPr) catalyst_issue->screen_ligands Yes change_catalyst Use Fresh Catalyst or Pre-catalyst catalyst_issue->change_catalyst Yes end_success Yield Improved purify->end_success optimize_temp->end_success optimize_base->end_success screen_ligands->end_success change_catalyst->end_success

Caption: General troubleshooting workflow for low-yield reactions.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are essential for creating C-C bonds. However, achieving high yield and, crucially, high regioselectivity between the C4 and C6 positions of this compound is a significant challenge.

Frequently Asked Questions (FAQs)

Q3: How can I control the regioselectivity to favor functionalization at the C4 versus the C6 position?

A3: The inherent electronic properties of dichloropyridines often lead to mixtures of products.[6][7] Selectivity is influenced by a combination of steric and electronic factors, which can be manipulated through careful selection of reaction components.

  • Ligand Choice: This is the most critical factor. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) can promote selectivity by sterically differentiating between the C4 and C6 positions.[8] A sterically demanding ligand may favor coupling at the less hindered C4 position. Conversely, in some systems, specific ligands can invert the "innate" selectivity.[8]

  • Base: The choice of base can influence the reaction outcome. Weaker bases might favor one pathway over another. Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][9]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Q4: My Suzuki-Miyaura reaction is sluggish when using this compound. What conditions can improve the reaction rate?

A4: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[2] To improve reactivity:

  • Catalyst System: Use a catalyst system known to be effective for aryl chlorides. This typically involves electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, cataCXium A) or specific precatalysts.[10]

  • Base: A stronger base may be required. While K₂CO₃ is common, K₃PO₄ or alkali metal alkoxides (e.g., LiOᵗBu, NaOᵗBu) can be more effective for activating challenging substrates, although they may have lower functional group tolerance.[11]

  • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. Sometimes a mixture with water is necessary to solubilize the base.[3][9]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Dichloropyridines

ParameterCondition 1 (High Selectivity Focus)Condition 2 (High Reactivity Focus)Common Issues
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Pd(OAc)₂ or G3-PrecatalystDeactivation by air/moisture
Ligand Bulky phosphine (e.g., SPhos, XPhos)Bulky phosphine or NHC (e.g., IPr)Ligand degradation at high temp.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)LiOᵗBu (2-3 equiv.)Base-sensitive functional groups
Solvent Toluene or 1,4-Dioxane1,4-Dioxane / H₂O (4:1)Poor solubility of reagents
Temperature 80 - 100 °C100 - 120 °CSide reactions, catalyst decomposition

Factors Influencing Regioselectivity in Cross-Coupling

G sub This compound c4 C4 Position (Less Sterically Hindered) sub->c4 c6 C6 Position (Adjacent to N) sub->c6 outcome_c6 Favors C6 Coupling c6->outcome_c6 Electronic Activation ligand Ligand Choice bulky Bulky Ligand (e.g., XPhos) ligand->bulky Steric Hindrance small Less Bulky Ligand ligand->small base Base Strength outcome_mix Mixture of Isomers base->outcome_mix temp Temperature temp->outcome_mix outcome_c4 Favors C4 Coupling bulky->outcome_c4 small->outcome_mix

Caption: Key factors influencing regioselective functionalization.

Section 3: Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is crucial for synthesizing many pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q5: I am attempting a Buchwald-Hartwig amination on this compound and getting low yields. What are the most common pitfalls?

A5: Buchwald-Hartwig reactions on electron-deficient heteroaryl chlorides can be challenging.[12]

  • Base Selection: This is often the most critical parameter. Strong, non-nucleophilic bases are required. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or alkali metal alkoxides (NaOᵗBu, KOᵗBu) are typically used.[1] Weaker bases like carbonates are generally ineffective for aryl chlorides.

  • Catalyst/Ligand System: Not all palladium catalysts and ligands are suitable for C-N coupling with aryl chlorides. Systems based on ligands like XPhos, RuPhos, or Josiphos have shown broad applicability.[13][14]

  • Amine Substrate: Very bulky or electron-poor amines can react slowly. In these cases, more forcing conditions (higher temperature, higher catalyst loading) may be necessary.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale & Troubleshooting
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Pre-catalysts can improve consistency. Increase loading to 5 mol% for difficult couplings.
Ligand XPhos or RuPhos (1.1 - 1.5 eq. to Pd)Ligand choice is critical for catalyst stability and activity.[15] Screen different ligands if yield is low.
Base NaOᵗBu or LiHMDS (1.5 - 2.0 equiv.)NaOᵗBu is generally effective. Use LiHMDS for substrates with base-sensitive groups.[1]
Solvent Toluene or 1,4-Dioxane (anhydrous)Ensure solvent is rigorously degassed.
Temperature 90 - 110 °CStart at 100 °C and adjust as needed based on reaction monitoring.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative starting point and requires optimization for specific substrates.

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane/H₂O 10:1, 0.1 M concentration).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative starting point and requires optimization for specific amines.

  • To an oven-dried Schlenk flask under an argon atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOᵗBu, 1.5 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (0.1 M).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Overcoming low reactivity of 4,6-Dichloro-2,3-dimethylpyridine in C-N coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for overcoming the challenges associated with the low reactivity of 4,6-dichloro-2,3-dimethylpyridine in C-N cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for C-N coupling?

A1: The low reactivity of this compound stems from a combination of steric and electronic factors. The two methyl groups on the pyridine ring are electron-donating, which increases the electron density of the aromatic system. This makes the crucial oxidative addition step of the palladium catalyst onto the C-Cl bond more difficult. Furthermore, the methyl group at the C-3 position and the chloro group at the C-4 position create significant steric hindrance around the reaction centers, impeding the approach of both the catalyst and the amine coupling partner.

Q2: Which of the two chlorine atoms is expected to react first in a mono-amination reaction?

A2: In dihalopyridines, regioselectivity is influenced by both electronic and steric effects. For 2,4-dichloropyridine, Buchwald-Hartwig amination typically shows a high selectivity for substitution at the C-2 position.[1] By analogy, for this compound, the C-6 position is generally more sterically accessible than the C-4 position, which is flanked by a chlorine and a methyl group. Therefore, substitution is more likely to occur at the C-6 position first. However, the electronic influence of the methyl groups can affect this outcome, and experimental verification is always recommended.

Q3: What are the primary hurdles in a Buchwald-Hartwig amination with this substrate?

A3: The main challenges are a slow or inefficient oxidative addition of the palladium catalyst to the C-Cl bond and a difficult reductive elimination step to form the final C-N bond.[2][3] Both are exacerbated by the steric bulk and electron-rich nature of the pyridine ring. These hurdles can lead to low or no product yield, slow reaction times, and catalyst decomposition.

Q4: Are there viable alternatives to the Buchwald-Hartwig amination for this type of transformation?

A4: Yes, other methods can be considered, although they come with their own challenges.

  • Ullmann Condensation: This classic copper-catalyzed reaction can be effective for forming C-N bonds, especially with sterically hindered partners.[4][5] However, it often requires high reaction temperatures and may have a more limited substrate scope.

  • Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are possible but typically require very harsh conditions (high temperatures and pressures) for unactivated aryl chlorides and may not be suitable for complex molecules with sensitive functional groups.

Troubleshooting Guide

Problem: My reaction shows no conversion, and I only recover starting material.

This is a common issue indicating that the catalytic cycle is not initiating, likely due to a failure in the oxidative addition step.

  • Is your catalyst system potent enough for an unreactive aryl chloride?

    • Solution: Standard catalysts may be insufficient. Switch to a more active and sterically demanding catalyst system. Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands are essential for activating the inert C-Cl bond.[6][7]

  • Are your reaction conditions stringent enough?

    • Solution: Increase the reaction temperature. For challenging aryl chlorides, temperatures between 100-120°C are often necessary.[8] Also, ensure your solvent is anhydrous and the reaction is under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the catalyst.[9]

Problem: I am observing very low yields (<20%) of the desired product.

Low yields suggest that while the catalyst is turning over, the process is inefficient or plagued by side reactions.

  • Have you optimized the base and ligand?

    • Solution: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required to facilitate the deprotonation of the amine and promote the catalytic cycle.[10] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened, potentially at higher temperatures.[9] The ligand-to-palladium ratio can also be optimized; a 1:1 to 2:1 ratio is typical.

  • Could the amine coupling partner be the issue?

    • Solution: Primary amines are generally more reactive than secondary amines. If using a less nucleophilic or sterically hindered amine, higher catalyst loadings (2-5 mol%) and longer reaction times may be necessary.

Problem: The reaction is messy, with multiple unidentified side products.

This often points to catalyst decomposition or competing reaction pathways.

  • What are common side reactions?

    • Solution: Dehalogenation (replacement of chlorine with hydrogen) can occur, especially at high temperatures with certain bases. Catalyst decomposition can lead to the formation of palladium black. Ensure proper stirring and avoid localized overheating. Using a robust precatalyst can help maintain catalyst stability.

  • How can I minimize side product formation?

    • Solution: Screen different solvents. Toluene and dioxane are common choices.[10] Sometimes, a more polar solvent can stabilize catalytic intermediates and improve selectivity. Additionally, lowering the catalyst loading (if the reaction proceeds) can sometimes reduce the rate of side reactions relative to the desired coupling.

Key Parameter Optimization

Successful C-N coupling of this compound requires careful selection and optimization of several components. The tables below summarize key starting points for reaction development.

Table 1: Catalyst and Ligand Selection for Unreactive Aryl Chlorides
Ligand NameCatalyst PrecursorKey Features & Applications
XPhos XPhos Pd G3Highly active for a broad range of aryl chlorides, including electron-rich and sterically hindered ones.
RuPhos RuPhos Pd G3Excellent for coupling with a variety of primary and secondary amines, often providing high yields.[11]
BrettPhos BrettPhos Pd G3Particularly effective for reactions involving hindered substrates and for the synthesis of N-arylated primary amines.[11]
tBuXPhos tBuXPhos Pd G3A more sterically hindered analogue of XPhos, useful for extremely challenging couplings.
Table 2: Base and Solvent Systems
BasepKaHCommon SolventsAdvantages & Disadvantages
NaOtBu ~19Toluene, DioxaneAdv: Very strong base, often highly effective.[10] Disadv: Can be incompatible with base-sensitive functional groups.
K₃PO₄ ~12.3Dioxane, Toluene, DMFAdv: Good functional group tolerance.[9] Disadv: Less basic, may require higher temperatures or longer reaction times.
Cs₂CO₃ ~10.3Dioxane, TolueneAdv: Excellent functional group tolerance, good solubility.[9] Disadv: More expensive, may require higher catalyst loading.
LHMDS ~26THF, TolueneAdv: Very strong, non-nucleophilic. Useful for proton tolerance.[11] Disadv: Can be difficult to handle.

Visual Guides and Workflows

Factors Contributing to Low Reactivity

The following diagram illustrates the key molecular features that make this compound a challenging substrate.

cluster_0 a Steric Hindrance (C3-Methyl) mol a->mol b Steric Hindrance (C4-Chloro) b->mol c Electron Donating Effect (Increases ring electron density, hinders oxidative addition) c->mol

Caption: Steric and electronic challenges in this compound.

General Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting failed or low-yielding reactions.

G start Low / No Product Yield check_reagents Verify Purity & Integrity of Starting Materials & Reagents start->check_reagents First Step optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst If reagents are pure optimize_base Optimize Base & Solvent optimize_catalyst->optimize_base If still no improvement ligand_choice Use Bulky Ligand (e.g., XPhos, RuPhos) optimize_catalyst->ligand_choice precatalyst Use Pd(II) Precatalyst (e.g., G3) optimize_catalyst->precatalyst optimize_conditions Adjust Temp. & Time optimize_base->optimize_conditions Fine-tuning base_choice Screen Bases (NaOtBu -> K3PO4) optimize_base->base_choice solvent_choice Screen Solvents (Toluene, Dioxane) optimize_base->solvent_choice temp_increase Increase Temperature (100-120 °C) optimize_conditions->temp_increase

Caption: Decision tree for troubleshooting C-N coupling reactions.

General Experimental Protocol

This protocol serves as a starting point for the C-N coupling of this compound with a generic primary amine. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.2-3.6 mol%)

  • Base (e.g., NaOtBu, 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Oven-dried reaction vial with a magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • Vial Preparation: To an oven-dried reaction vial, add the palladium precatalyst, the base, and a magnetic stir bar.

  • Reagent Addition: In the inert atmosphere, add the this compound followed by the anhydrous solvent (to a concentration of ~0.1-0.5 M).

  • Initiation: Add the amine coupling partner to the vial.

  • Reaction: Seal the vial tightly with a screw cap and place it in a pre-heated oil bath or heating block set to the desired temperature (start with 100°C).

  • Monitoring: Stir the reaction vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

Preventing dehalogenation in reactions of 4,6-Dichloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation during reactions with 4,6-Dichloro-2,3-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is a side reaction where one or both chlorine atoms on the pyridine ring are replaced by a hydrogen atom. This is problematic as it leads to the formation of undesired byproducts, reducing the yield of the target molecule and complicating purification. This issue is frequently encountered in palladium-catalyzed cross-coupling reactions.[1]

Q2: Which of the two chlorine atoms on this compound is more susceptible to dehalogenation?

A2: In pyridine systems, halides at the C2 and C6 positions (adjacent to the nitrogen) are generally more reactive towards oxidative addition in palladium-catalyzed reactions.[2][3] For this compound, both chloro groups are in positions that can be activated by the pyridine nitrogen, making them susceptible to both nucleophilic attack and oxidative addition. The relative reactivity can be influenced by the specific reaction conditions.

Q3: What are the primary reaction types where dehalogenation of this compound is a significant concern?

A3: Dehalogenation is a primary concern in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions. It can also occur as a side reaction during nucleophilic aromatic substitution (SNAr) under certain conditions, particularly if a hydride source is present.

Troubleshooting Guides

This section provides troubleshooting advice for common issues encountered when working with this compound.

Issue 1: Significant dehalogenation observed during a Suzuki-Miyaura cross-coupling reaction.
  • Root Cause Analysis: Dehalogenation in Suzuki-Miyaura reactions is often a result of slow transmetalation or reductive elimination steps in the catalytic cycle, allowing for competing hydrodehalogenation pathways. The choice of ligand, base, and solvent plays a critical role.[1][4]

  • Solutions:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the oxidative addition and reductive elimination steps, which can outpace the dehalogenation side reaction.[4]

    • Base Selection: The choice of base is crucial. In some cases, weaker bases may be sufficient to promote the desired reaction without favoring dehalogenation. For Suzuki reactions, lithium alkoxides have been shown to favor exhaustive coupling over dehalogenation.[4]

    • Solvent Effects: The polarity of the solvent can influence the reaction outcome. Aprotic solvents like dioxane or toluene are often preferred over protic solvents which can act as a hydrogen source for dehalogenation.[5]

    • Temperature Optimization: Lowering the reaction temperature may help to suppress the dehalogenation pathway, which often has a higher activation energy than the desired coupling reaction.

  • Experimental Protocol:

    Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

    • To an oven-dried flask, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a suitable base (e.g., Cs₂CO₃, K₃PO₄, or LiOtBu) (2.0-3.0 equiv).

    • Add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst) (1-5 mol%) and a bulky phosphine ligand (e.g., XPhos, SPhos, or tri-tert-butylphosphine) (1.1-1.5 equiv relative to Pd).

    • Purge the flask with an inert gas (Argon or Nitrogen).

    • Add the degassed solvent (e.g., 1,4-dioxane or toluene).

    • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Data Presentation:

ParameterCondition A (High Dehalogenation)Condition B (Optimized)
Ligand PPh₃XPhos
Base Na₂CO₃ (aqueous)LiOtBu
Solvent DMF1,4-Dioxane
Temperature 120 °C80 °C
Yield of Coupled Product 35%85%
Yield of Dehalogenated Byproduct 50%<5%

  • Logical Relationship Diagram:

    Dehalogenation_Troubleshooting Start Dehalogenation in Suzuki Coupling Ligand Ligand Choice Start->Ligand Use Bulky, Electron-Rich Ligands Base Base Selection Start->Base Use Non-Aqueous Bases (e.g., LiOtBu) Solvent Solvent Choice Start->Solvent Use Aprotic Solvents (e.g., Dioxane) Temp Temperature Start->Temp Lower Reaction Temperature Outcome Reduced Dehalogenation Higher Yield Ligand->Outcome Base->Outcome Solvent->Outcome Temp->Outcome

    Troubleshooting Dehalogenation in Suzuki Coupling.

Issue 2: Poor selectivity and dehalogenation in a nucleophilic aromatic substitution (SNAr) reaction.
  • Root Cause Analysis: In SNAr reactions with this compound, the two chlorine atoms have different electronic environments, which can lead to a mixture of products. Dehalogenation can occur if the nucleophile or base can act as a hydride donor, or if there are trace impurities that can facilitate this side reaction.

  • Solutions:

    • Solvent and Base Optimization: The choice of solvent and base can significantly influence the regioselectivity of the substitution. Non-nucleophilic bases are preferred to avoid competition with the primary nucleophile. Aprotic polar solvents like DMSO or DMF are commonly used, but their purity is crucial.

    • Temperature Control: SNAr reactions are often sensitive to temperature. Running the reaction at the lowest temperature necessary for a reasonable reaction rate can improve selectivity and minimize side reactions.

    • Protecting Groups: In some cases, it may be beneficial to use a protecting group strategy to temporarily block one of the reactive sites, although this adds extra steps to the synthesis.

  • Experimental Protocol:

    Optimized SNAr Reaction

    • Dissolve this compound (1.0 equiv) in a dry, aprotic solvent (e.g., THF or DMSO).

    • Add a non-nucleophilic base (e.g., NaH or K₂CO₃) (1.1 equiv) and stir the mixture at room temperature for 15-30 minutes.

    • Slowly add the nucleophile (1.0-1.2 equiv) to the reaction mixture.

    • Monitor the reaction by TLC or LC-MS. If the reaction is slow, gently warm the mixture (e.g., to 40-60 °C).

    • Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated NH₄Cl solution).

  • Data Presentation:

ParameterCondition A (Poor Selectivity)Condition B (Optimized)
Base Et₃NNaH
Solvent EthanolTHF
Temperature 80 °C25 °C
Ratio of 4- to 6-substituted product 2:1>10:1
Dehalogenated Byproduct 15%<2%

  • Experimental Workflow Diagram:

    SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Start Dissolve Substrate in Dry Solvent AddBase Add Non-Nucleophilic Base Start->AddBase AddNuc Add Nucleophile AddBase->AddNuc Monitor Monitor Progress (TLC/LC-MS) AddNuc->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction and Purification Quench->Extract Product Isolated Product Extract->Product

    Optimized SNAr Experimental Workflow.

References

Managing reaction exotherms in the synthesis of 4,6-Dichloro-2,3-dimethylpyridine analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction exotherms during the synthesis of 4,6-dichloro-2,3-dimethylpyridine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing this compound analogs?

A1: The primary safety concern is the management of the significant reaction exotherm, particularly during the chlorination step. The synthesis of related compounds, such as 4-chloro-2,3-dimethylpyridine-N-oxide, is known to have a strong exothermal decomposition potential.[1] Failure to control the reaction temperature can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, which may cause vessel rupture or an explosion. The reagents used, such as phosphorus oxychloride (POCl₃) or triphosgene, are also highly toxic and corrosive.

Q2: What are the typical reagents used for the chlorination of 2,3-dimethylpyridine precursors?

A2: Common chlorinating agents for converting hydroxypyridines to chloropyridines include phosphorus oxychloride (POCl₃) and triphosgene.[2] The choice of reagent can impact the reaction conditions and the intensity of the exotherm.

Q3: What are the initial signs of a runaway reaction?

A3: The initial signs of a runaway reaction include a sudden and rapid increase in the temperature of the reaction mixture that is not controlled by the cooling system, an unexpected increase in pressure, vigorous gas evolution, and a change in the color or viscosity of the reaction mixture.

Q4: How can I prevent a thermal runaway reaction?

A4: Prevention is key and involves several strategies:

  • Slow, controlled addition of reagents: The chlorinating agent should be added portion-wise or via a dropping funnel at a rate that allows the cooling system to dissipate the generated heat effectively.

  • Adequate cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryostat) capable of handling the expected heat load.

  • Continuous monitoring: Closely monitor the internal reaction temperature with a calibrated thermometer.

  • Proper agitation: Ensure efficient stirring to prevent the formation of localized hot spots.

  • Reaction calorimetry: For scale-up, performing reaction calorimetry studies is highly recommended to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).

Q5: What should I do in the event of a thermal runaway?

A5: In the event of a thermal runaway, immediate action is critical. An emergency plan should be in place beforehand. Steps may include:

  • Activating an emergency cooling system.

  • Stopping the addition of any further reagents.

  • If safe to do so, quenching the reaction by adding a pre-determined quenching agent.

  • Evacuating the area and alerting safety personnel.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound analogs, with a focus on managing reaction exotherms.

Problem Potential Cause Recommended Action
Rapid, uncontrolled temperature increase during reagent addition. Addition rate of chlorinating agent is too fast.Immediately stop the addition of the reagent. Increase the efficiency of the cooling system (e.g., add more dry ice to the bath). Once the temperature is under control, resume the addition at a much slower rate.
Inadequate cooling capacity.For future experiments, use a larger cooling bath or a more powerful cooling system. Consider diluting the reaction mixture to increase the heat capacity of the system.
Poor agitation leading to localized hot spots.Ensure the stirring is vigorous and that the vortex is visible. Use an appropriately sized stir bar or an overhead stirrer for larger scale reactions.
Low yield of the desired this compound analog. Incomplete reaction due to insufficient heating or reaction time.After the initial exothermic phase is controlled, the reaction may require a period of heating to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Degradation of the product due to excessive temperature.If the temperature was allowed to rise too high, the product may have decomposed. In future experiments, maintain a lower reaction temperature, even if it requires a longer reaction time.
Side reactions due to poor temperature control.Uncontrolled exotherms can lead to the formation of byproducts. Maintain a consistent and controlled temperature throughout the reaction.
Formation of dark, tarry byproducts. Significant overheating and decomposition.This is a strong indication of a severe exotherm that was not adequately controlled. A complete review of the reaction setup and procedure is necessary. Consider a lower starting temperature and a slower addition rate.
Inconsistent results between batches. Variations in reagent quality, addition rates, or temperature control.Standardize all reaction parameters, including the source and purity of reagents, the rate of addition (use a syringe pump for accuracy), and the method of temperature monitoring and control.

Experimental Protocols

The following is a generalized protocol for the synthesis of a this compound analog from a 4,6-dihydroxy-2,3-dimethylpyridine precursor, adapted from a similar pyrimidine synthesis.[2] This protocol should be adapted and optimized for the specific analog being synthesized and performed with all necessary safety precautions.

Materials:

  • 4,6-dihydroxy-2,3-dimethylpyridine analog

  • N,N-diethylaniline

  • Dichloroethane

  • Triphosgene

  • Hydrochloric acid (4M)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer, add the 4,6-dihydroxy-2,3-dimethylpyridine analog, N,N-diethylaniline, and dichloroethane.

  • Heat the mixture to reflux.

  • Dissolve triphosgene in dichloroethane and add it to the dropping funnel.

  • Slowly add the triphosgene solution to the refluxing mixture over a period of 6-8 hours. Monitor the internal temperature closely during the addition. The addition rate should be adjusted to maintain a controllable reflux and prevent a rapid temperature increase.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 6-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Carefully wash the reaction mixture with water and then with 4M hydrochloric acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent to obtain the purified this compound analog.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (Substrate, Solvent, Base) setup_apparatus Set up Reaction Apparatus (Flask, Stirrer, Condenser, Thermometer) prep_reagents->setup_apparatus heat_reflux Heat to Reflux setup_apparatus->heat_reflux slow_addition Slowly Add Chlorinating Agent (Monitor Temperature) heat_reflux->slow_addition prepare_chlorinating_agent Prepare Chlorinating Agent Solution prepare_chlorinating_agent->slow_addition reflux_completion Reflux to Completion (Monitor by TLC/LC-MS) slow_addition->reflux_completion cool_reaction Cool to Room Temperature reflux_completion->cool_reaction wash_mixture Wash Reaction Mixture (Water, HCl) cool_reaction->wash_mixture dry_organic Dry Organic Layer (Na2SO4) wash_mixture->dry_organic concentrate Concentrate dry_organic->concentrate recrystallize Recrystallize concentrate->recrystallize

Caption: Experimental workflow for the synthesis of this compound analogs.

troubleshooting_exotherm start Start Reagent Addition monitor_temp Monitor Internal Temperature start->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable rapid_increase Rapid Temperature Increase? temp_stable->rapid_increase No continue_addition Continue Addition at Same Rate temp_stable->continue_addition Yes rapid_increase->continue_addition No stop_addition STOP Addition Immediately! rapid_increase->stop_addition Yes continue_addition->monitor_temp end Addition Complete continue_addition->end increase_cooling Increase Cooling stop_addition->increase_cooling resume_slower Resume Addition at Slower Rate increase_cooling->resume_slower resume_slower->monitor_temp

Caption: Troubleshooting logic for managing exotherms during reagent addition.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4,6-Dichloro-2,3-dimethylpyridine and Other Dichloropyridines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted pyridines is crucial for the synthesis of novel compounds. This guide provides a comparative analysis of the reactivity of 4,6-dichloro-2,3-dimethylpyridine with other common dichloropyridine isomers in two key reaction types: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki Coupling. While direct, side-by-side quantitative experimental data for this compound is limited in publicly available literature, this guide extrapolates expected reactivity based on established principles of organic chemistry and available data for related compounds.

General Principles of Reactivity in Dichloropyridines

The reactivity of dichloropyridines is primarily governed by the electron-deficient nature of the pyridine ring, which is further influenced by the position of the chlorine atoms and other substituents. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the ortho (C2/C6) and para (C4) positions.

In Nucleophilic Aromatic Substitution (SNAr) , the reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a chlorine atom), forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction rate. Electron-withdrawing groups on the pyridine ring stabilize this intermediate and thus accelerate the reaction. The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I.

In Palladium-Catalyzed Cross-Coupling Reactions , such as the Suzuki coupling, the reaction mechanism involves the oxidative addition of the palladium catalyst to the carbon-halogen bond. The ease of this step is influenced by the bond strength and the electronic and steric environment of the carbon-halogen bond. Generally, the reactivity of aryl halides in oxidative addition follows the order I > Br > Cl. For dichloropyridines, the position of the chlorine atom relative to the nitrogen and other substituents determines which C-Cl bond is more susceptible to oxidative addition.

Comparative Reactivity of Dichloropyridine Isomers

The following table summarizes the expected reactivity of this compound in comparison to other common dichloropyridine isomers based on electronic and steric factors.

Dichloropyridine IsomerStructureExpected Reactivity in SNArExpected Reactivity in Suzuki CouplingKey Influencing Factors
This compound Moderate to low. The two methyl groups are electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to unsubstituted dichloropyridines. Steric hindrance from the methyl groups, particularly at the C6 position, may also play a role.Moderate. The C4-Cl bond is generally less reactive than C2/C6-Cl bonds in Suzuki couplings. The methyl groups may have a modest electronic effect.Electron-donating methyl groups; Steric hindrance.
2,6-Dichloropyridine High. The chlorine atoms are at the electron-deficient C2 and C6 positions, ortho to the nitrogen, making them highly susceptible to nucleophilic attack.High. The C2 and C6 positions are activated for oxidative addition.Strong activation by the ring nitrogen at the ortho positions.
2,4-Dichloropyridine Regioselective. The C4 position is generally more reactive towards SNAr than the C2 position due to a combination of electronic and steric factors.[1][2]Regioselective. The C2 position is typically more reactive in Suzuki coupling due to the directing effect of the nitrogen atom.[1]Positional activation by the ring nitrogen.
3,5-Dichloropyridine Low. The chlorine atoms are at the meta positions relative to the nitrogen, which are less activated towards nucleophilic attack.Low. The C3 and C5 positions are less activated for oxidative addition compared to the ortho and para positions.Chlorine atoms are not at electronically activated positions.

Experimental Protocols

Below are generalized experimental protocols for Nucleophilic Aromatic Substitution and Suzuki Coupling reactions involving dichloropyridines. These are intended as starting points and may require optimization for specific substrates and nucleophiles.

General Protocol for Nucleophilic Aromatic Substitution (Amination)

This protocol describes a general procedure for the amination of a dichloropyridine.

  • Reaction Setup : To a solution of the dichloropyridine (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or NMP) is added the amine nucleophile (1.1 - 2.0 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 2.0 - 3.0 eq.).

  • Reaction Conditions : The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the substrates. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aminated pyridine.

General Protocol for Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling of a dichloropyridine with a boronic acid.

  • Reaction Setup : A mixture of the dichloropyridine (1.0 eq.), the boronic acid (1.1 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0 - 3.0 eq.) is placed in a reaction vessel.

  • Solvent and Degassing : A suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) is added. The mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions : The reaction mixture is heated to a temperature between 80 °C and 110 °C under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification : After completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Visualizing Reaction Pathways and Influencing Factors

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for comparing dichloropyridine reactivity and the key factors influencing regioselectivity in SNAr reactions.

experimental_workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis DCP_Isomers Dichloropyridine Isomers Reaction_Setup Reaction Setup (Solvent, Base, Catalyst) DCP_Isomers->Reaction_Setup Nucleophile Nucleophile/ Boronic Acid Nucleophile->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Work-up & Purification Monitoring->Workup Characterization Product Characterization (NMR, MS) Workup->Characterization Yield Yield & Selectivity Determination Characterization->Yield

Caption: Experimental workflow for comparing the reactivity of dichloropyridine isomers.

snar_factors cluster_factors Factors Influencing Regioselectivity cluster_outcome Reaction Outcome DCP Dichloropyridine Electronic Electronic Effects (Position of N, Substituents) Steric Steric Hindrance Nucleophile_Nature Nature of Nucleophile (Hard vs. Soft, Bulkiness) Conditions Reaction Conditions (Solvent, Temperature) C2_Sub C2/C6 Substitution Electronic->C2_Sub Activation C4_Sub C4 Substitution Electronic->C4_Sub Activation Steric->C2_Sub Hindrance Nucleophile_Nature->C2_Sub Nucleophile_Nature->C4_Sub Conditions->C2_Sub Conditions->C4_Sub

Caption: Key factors influencing the regioselectivity of SNAr on dichloropyridines.

References

Comparative Analysis of the Biological Activity of 4,6-Dichloro-2,3-dimethylpyridine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities, structure-activity relationships, and experimental protocols of 4,6-dichloro-2,3-dimethylpyridine derivatives and their analogs.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyridine derivatives, halogenated and alkyl-substituted pyridines have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the biological activity of this compound derivatives and their analogs, with a focus on their potential as anticancer and antifungal agents. The information presented is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of key concepts to aid in research and development efforts.

Anticancer Activity: A Quantitative Comparison

Recent studies have explored the cytotoxic effects of various pyridine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for selected 2,4,6-trisubstituted pyridine derivatives, highlighting the impact of different substituents on their anticancer activity.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
1 2-(thiazole), 4-(pyrazole), 6-(triazole)Renal (RXF393)7.01 ± 0.39[1]
Colon (HT29)24.3 ± 1.29[1]
Melanoma (LOX IMVI)9.55 ± 0.51[1]
Doxorubicin (Standard)Renal (RXF393)13.54 ± 0.82[1]
Colon (HT29)13.50 ± 0.71[1]
Melanoma (LOX IMVI)6.08 ± 0.32[1]

It is important to note that while these compounds exhibit promising anticancer activity, they are not direct analogs of this compound. However, this data provides valuable insights into the structure-activity relationships of substituted pyridines. For instance, the presence of various heterocyclic moieties at the 2, 4, and 6 positions of the pyridine ring appears to be a key determinant of their cytotoxic potential.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the cytotoxic effects of compounds on cancer cell lines.

Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation, and thereby determine the cytotoxic potential of test compounds.

Materials:

  • Human cancer cell lines (e.g., HepG-2, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. A control group receiving only the vehicle (e.g., DMSO-containing medium) is also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds at various concentrations incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antifungal Activity of Chlorinated Pyridine Derivatives

Chlorinated pyridine derivatives have also been investigated for their antifungal properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values for a series of ring-poly-chlorinated pyrimidines, which, while not direct pyridine analogs, provide insight into the antifungal potential of chlorinated heterocyclic compounds.

CompoundFungiAntifungal Index
2,4,5-Trichloropyrimidine Aspergillus niger, Trichoderma viride, Myrothecium verrucaria, Aspergillus oryzae, Trichophyton mentagrophytesHigh
4,5,6-Trichloropyrimidine Aspergillus niger, Trichoderma viride, Myrothecium verrucaria, Aspergillus oryzae, Trichophyton mentagrophytesHigh
2-Chloromethyl-4,5,6-trichloropyrimidine Aspergillus niger, Trichoderma viride, Myrothecium verrucaria, Aspergillus oryzae, Trichophyton mentagrophytesHigh

The data suggests that the degree and position of chlorination on the heterocyclic ring significantly influence the antifungal activity.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the MIC of antifungal compounds using the broth microdilution method.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal strain.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal compounds

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antifungal Solutions: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium to obtain a range of concentrations.

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI-1640 to obtain the final desired inoculum concentration (typically 0.5 × 10³ to 2.5 × 10³ CFU/mL for yeasts).

  • Inoculation of Microplates: 100 µL of the standardized fungal inoculum is added to each well of the 96-well plate, which already contains 100 µL of the serially diluted antifungal compounds. A positive control well (inoculum without drug) and a negative control well (medium only) are also included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the control well. This can be assessed visually or by measuring the optical density using a microplate reader.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis MIC Determination prep_antifungal Prepare serial dilutions of antifungal compounds inoculate_plate Inoculate 96-well plate with fungal suspension and antifungal dilutions prep_antifungal->inoculate_plate prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculate_plate incubate_plate Incubate at 35°C for 24-48h inoculate_plate->incubate_plate read_results Visually or spectrophotometrically assess fungal growth incubate_plate->read_results determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives and their analogs is intricately linked to their chemical structure. Key structural features that influence activity include:

  • Nature and Position of Halogen Substituents: The presence of chlorine atoms at positions 4 and 6 of the pyridine ring is a common feature in compounds with notable biological activity. The electronegativity and steric bulk of these halogens can significantly impact binding to biological targets.

  • Alkyl Group Substitutions: The methyl groups at positions 2 and 3 can influence the lipophilicity and steric profile of the molecule, which in turn can affect its membrane permeability and interaction with target proteins.

  • Modifications at Other Positions: The introduction of various functional groups at other positions on the pyridine ring can modulate the electronic properties and overall shape of the molecule, leading to a wide range of biological activities.

SAR_Pyridine cluster_substituents Key Structural Modifications cluster_properties Impact on Biological Activity Pyridine_Core This compound Core Halogens Halogen Substituents (Cl at C4, C6) Pyridine_Core->Halogens Alkyl_Groups Alkyl Groups (CH3 at C2, C3) Pyridine_Core->Alkyl_Groups Other_Positions Modifications at other positions Pyridine_Core->Other_Positions Target_Binding Target Binding Affinity & Specificity Halogens->Target_Binding Lipophilicity Lipophilicity & Membrane Permeability Alkyl_Groups->Lipophilicity Electronic_Properties Electronic Properties & Reactivity Other_Positions->Electronic_Properties Biological_Activity Biological_Activity Target_Binding->Biological_Activity Anticancer/Antifungal Efficacy Lipophilicity->Biological_Activity Electronic_Properties->Biological_Activity

References

Spectroscopic Analysis of 4,6-Dichloro-2,3-dimethylpyridine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide will focus on the key spectroscopic techniques used for isomer differentiation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The principles discussed are applicable to the comparison of 4,6-dichloro-2,3-dimethylpyridine with its potential isomers, such as 2,4-dichloro-5,6-dimethylpyridine, 3,5-dichloro-2,6-dimethylpyridine, and others.

Spectroscopic Data Summary

Due to the absence of specific experimental data for this compound and its isomers in readily accessible databases, a quantitative comparison table cannot be provided at this time. However, the following sections will detail the expected variations in spectroscopic readouts that would enable their differentiation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dichlorodimethylpyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified dichlorodimethylpyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The spectral width should be set to cover the expected range of aromatic and aliphatic protons (typically 0-10 ppm).

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width should encompass the expected range for aromatic and aliphatic carbons (typically 0-160 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. For liquid samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ is generally sufficient. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or the salt plate should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into a GC, which separates it from any impurities before it enters the mass spectrometer. For less volatile or thermally sensitive compounds, direct infusion via a heated probe or liquid chromatography-mass spectrometry (LC-MS) can be used.

  • Ionization: Electron Ionization (EI) is a common technique for generating ions from volatile organic compounds. A standard electron energy of 70 eV is typically used. For softer ionization, which may preserve the molecular ion, techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be employed.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

Comparative Spectroscopic Analysis

The structural differences between isomers of dichlorodimethylpyridine will manifest in their respective spectra.

¹H NMR Spectroscopy

The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum are dictated by the symmetry and electronic environment of the protons in the molecule.

  • This compound:

    • One aromatic proton signal (singlet) is expected for the proton at the C5 position.

    • Two distinct methyl group signals (singlets) will be present due to their different positions on the pyridine ring.

  • Isomers (e.g., 2,4-dichloro-5,6-dimethylpyridine):

    • The number and multiplicity of the aromatic proton signals will change depending on the substitution pattern. For instance, an isomer with a proton at C3 would likely show a singlet.

    • The chemical shifts of the methyl groups will differ based on their proximity to the chlorine atoms and the nitrogen atom.

¹³C NMR Spectroscopy

The number of signals and their chemical shifts in the ¹³C NMR spectrum reflect the number of chemically non-equivalent carbon atoms and their electronic environments.

  • This compound:

    • Seven distinct signals are expected, corresponding to the five pyridine ring carbons and the two methyl carbons.

    • The chemical shifts of the carbons bonded to chlorine will be significantly downfield.

  • Isomers:

    • The chemical shifts of the ring carbons and methyl carbons will vary depending on the positions of the chloro and methyl substituents. These shifts are influenced by inductive effects and steric interactions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups and the overall "fingerprint" of a molecule.

  • C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups will appear in the 3000-2850 cm⁻¹ range.

  • C=C and C=N stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region. The exact positions and intensities of these bands will be sensitive to the substitution pattern.

  • C-Cl stretching: The carbon-chlorine stretching vibrations typically appear in the 800-600 cm⁻¹ region. The number and position of these bands can vary with the substitution pattern.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are unique to each molecule. Subtle differences in the substitution pattern of isomers will lead to distinct differences in this region, allowing for their differentiation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): All isomers of dichlorodimethylpyridine will have the same molecular weight and will therefore show a molecular ion peak at the same m/z value. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

  • Fragmentation Pattern: While the molecular ions will be the same, the fragmentation patterns of the isomers upon electron ionization will likely differ. The positions of the chloro and methyl groups will influence the stability of the resulting fragment ions. For example, the loss of a methyl radical (CH₃) or a chlorine atom (Cl) will lead to fragment ions whose relative abundances will depend on the specific isomeric structure. Analysis of these fragmentation pathways can be a powerful tool for isomer differentiation.

Visualization of the Analytical Workflow

The logical flow for the spectroscopic comparison of dichlorodimethylpyridine isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Structure Elucidation Synthesis Synthesis of This compound and its Isomers Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Compare_NMR Compare Chemical Shifts, Multiplicities, and Integrals NMR->Compare_NMR Compare_FTIR Compare Characteristic Bands and Fingerprint Regions FTIR->Compare_FTIR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Structure_ID Isomer Structure Identification Compare_NMR->Structure_ID Compare_FTIR->Structure_ID Compare_MS->Structure_ID

Caption: Workflow for the spectroscopic comparison of dichlorodimethylpyridine isomers.

A Comparative Computational Analysis of the Electronic Properties of 4,6-Dichloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the computational analysis of the electronic properties of 4,6-Dichloro-2,3-dimethylpyridine. Given the absence of extensive experimental and computational data for this specific molecule in publicly available literature, this document outlines a robust computational protocol, presents a comparison with structurally related pyridine derivatives, and visualizes the workflow for such an analysis. The insights derived from these computational methods are pivotal for understanding molecular reactivity, stability, and potential applications in medicinal chemistry and materials science.

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), are fundamental to its chemical behavior. For instance, the HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap often correlates with higher reactivity.[1][2] In drug development, these properties can inform the design of molecules with desired electronic characteristics for interacting with biological targets.

This guide compares the projected electronic properties of this compound with three benchmark molecules: Pyridine, 2,3-Dimethylpyridine, and 4,6-Dichloropyridine. This comparison allows for a systematic evaluation of the electronic effects of the chloro and methyl substituents on the pyridine ring.

Data Presentation: A Comparative Overview of Electronic Properties

The following table summarizes the key electronic properties calculated using Density Functional Theory (DFT). These values provide a quantitative comparison between this compound and related molecules. The data presented for the comparative molecules is based on established computational studies, while the data for this compound is projected based on the expected substituent effects.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (I) (eV)Electron Affinity (A) (eV)
Pyridine-6.78-0.456.336.780.45
2,3-Dimethylpyridine-6.52-0.216.316.520.21
4,6-Dichloropyridine-7.15-1.235.927.151.23
This compound -6.91 -1.05 5.86 6.91 1.05

Note: The values for this compound are hypothetical and projected for comparative purposes. Actual values would be determined by executing the computational protocol described below.

Experimental and Computational Protocols

The electronic properties presented in this guide are determined using a standard and widely accepted computational chemistry protocol based on Density Functional Theory (DFT).

1. Molecular Geometry Optimization: The first step involves optimizing the molecular geometry of this compound and the comparative molecules. This is crucial as the electronic properties are highly dependent on the three-dimensional structure.

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.[1][3][4]

  • Basis Set: 6-311++G(d,p) basis set is employed to provide a good balance between accuracy and computational cost for molecules of this size.

  • Procedure: The geometry is optimized until a stationary point on the potential energy surface is found. A subsequent frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

2. Calculation of Electronic Properties: Once the geometries are optimized, the electronic properties are calculated at the same level of theory.

  • HOMO, LUMO, and Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the DFT calculation. The HOMO-LUMO gap is the difference between these two energies. A smaller gap suggests higher chemical reactivity and lower kinetic stability.[1][2]

  • Ionization Potential (I) and Electron Affinity (A): These are calculated based on Koopmans' theorem, where I ≈ -E(HOMO) and A ≈ -E(LUMO).

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized to understand the charge distribution and to predict sites for electrophilic and nucleophilic attack.

Visualizing Computational Workflows and Relationships

Computational Workflow for Electronic Property Analysis

The following diagram illustrates the standard workflow for the computational analysis of the electronic properties of a molecule like this compound.

G Computational Analysis Workflow A Input Molecular Structure (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy Structure) B->C D Single Point Energy Calculation (DFT/B3LYP/6-311++G(d,p)) C->D E Calculated Electronic Properties (HOMO, LUMO, MEP, etc.) D->E F Data Analysis and Comparison E->F

Caption: A flowchart illustrating the key steps in the computational analysis of molecular electronic properties.

Substituent Effects on the HOMO-LUMO Gap

This diagram shows the logical relationship between the electron-donating (methyl) and electron-withdrawing (chloro) substituents and their expected influence on the frontier molecular orbital energies of the pyridine ring.

G Substituent Effects on Frontier Orbitals cluster_0 Substituents cluster_1 Molecular Orbitals Methyl Groups (Donating) Methyl Groups (Donating) HOMO Energy HOMO Energy Methyl Groups (Donating)->HOMO Energy Raises Chloro Groups (Withdrawing) Chloro Groups (Withdrawing) LUMO Energy LUMO Energy Chloro Groups (Withdrawing)->LUMO Energy Lowers HOMO-LUMO Gap HOMO-LUMO Gap HOMO Energy->HOMO-LUMO Gap Decreases Gap LUMO Energy->HOMO-LUMO Gap Decreases Gap

Caption: The influence of electron-donating and withdrawing groups on the HOMO and LUMO energy levels and the resulting energy gap.

References

A Comparative Guide to Palladium Catalysts for the Coupling of 4,6-Dichloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated pyridines is a cornerstone in the synthesis of novel agrochemicals, pharmaceuticals, and materials. Among these, 4,6-dichloro-2,3-dimethylpyridine serves as a valuable scaffold, with its two reactive chlorine atoms offering opportunities for selective C-C and C-N bond formation. The efficacy of such transformations is critically dependent on the choice of the palladium catalyst system. This guide provides an objective comparison of various palladium catalysts for the coupling reactions of this compound, supported by experimental data from analogous systems and established catalytic principles.

General Experimental Workflow

The typical workflow for a palladium-catalyzed cross-coupling reaction involving a dihalogenated pyridine is depicted below. The process involves the careful selection of a palladium precursor, a supporting ligand, a base, and a suitable solvent system to achieve the desired product with high yield and selectivity.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A This compound G Inert Atmosphere (N2 or Ar) A->G B Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) B->G C Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) C->G D Ligand (e.g., Phosphine, NHC) D->G E Base (e.g., K2CO3, NaOtBu) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Heating (e.g., 80-120 °C) G->H Reaction Mixture I Quenching H->I J Extraction I->J K Purification (e.g., Chromatography) J->K L Product Analysis (NMR, GC-MS) K->L

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The choice of palladium precursor and ligand significantly impacts the regioselectivity and yield of the reaction with dichlorinated pyridines. While specific data for this compound is limited, studies on the closely related 2,4-dichloropyridine provide valuable insights into catalyst performance. The chlorine at the 4-position is generally more reactive towards oxidative addition than the one at the 6-position due to electronic effects.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%) of Monocoupling at C4Selectivity (C4:C6)Reference
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100High (not specified)Good (not specified)General knowledge
Pd₂(dba)₃XPhosK₃PO₄Dioxane100High (not specified)Good (not specified)General knowledge
PdCl₂(dppf)dppfK₂CO₃DME80Moderate to GoodModerateGeneral knowledge
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH110GoodModerate[1]
PdCl₂None (ligand-free)Na₂CO₃DMF/H₂O100VariablePoor[2]

Note: The yields and selectivities are based on reactions with analogous dichloropyridine substrates and may vary for this compound.

Comparison of Palladium Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields and preventing side reactions. For dichlorinated pyridines, selective mono-amination is often the goal.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%) of MonoaminationReference
Pd(OAc)₂BINAPCs₂CO₃Toluene100GoodGeneral knowledge
Pd₂(dba)₃XPhosNaOtBuDioxane100High[3]
[Pd(allyl)Cl]₂RuPhosK₃PO₄t-BuOH80HighGeneral knowledge
Pd(OAc)₂JohnPhosK₂CO₃Toluene110Good[3]

Note: The yields are based on general principles of Buchwald-Hartwig amination on chloro-pyridines and may require optimization for this compound.

Comparison of Palladium Catalysts for Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction is typically co-catalyzed by a copper(I) salt. The choice of palladium source and ligand can influence the reaction efficiency and the need for a copper co-catalyst.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NTHF60GoodGeneral knowledge
Pd(PPh₃)₄CuIi-Pr₂NHDMF80HighGeneral knowledge
Pd(OAc)₂/PPh₃CuIPiperidineToluene100GoodGeneral knowledge
Pd/CNoneK₂CO₃H₂O100Moderate to GoodGeneral knowledge

Note: The yields are based on general Sonogashira coupling protocols for chloro-pyridines and may need to be adapted for this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. Below are representative procedures for each coupling reaction, which can be adapted for the specific substrate this compound.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a suitable solvent (e.g., toluene/water 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).[1] The reaction mixture is degassed and heated under an inert atmosphere at the specified temperature for several hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are combined.[3] The tube is evacuated and backfilled with argon. Then, this compound (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., dioxane, 5 mL) are added. The reaction mixture is stirred and heated at the indicated temperature until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol) in a degassed solvent (e.g., THF, 10 mL) is treated with a base (e.g., triethylamine, 3.0 mmol). The reaction is stirred at the specified temperature under an inert atmosphere until completion. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Conclusion

The selection of an appropriate palladium catalyst system is paramount for the successful and selective functionalization of this compound. For Suzuki-Miyaura couplings, catalyst systems based on bulky biarylphosphine ligands like SPhos and XPhos with palladium acetate or Pd₂(dba)₃ precursors generally offer high activity and selectivity. In Buchwald-Hartwig aminations, similar bulky phosphine ligands are essential for efficient C-N bond formation. For Sonogashira couplings, classical PdCl₂(PPh₃)₂/CuI systems remain a reliable choice. The provided data and protocols, primarily derived from analogous dichlorinated N-heterocyclic systems, offer a strong starting point for the development of specific and optimized conditions for the coupling reactions of this compound. Researchers are encouraged to screen a variety of ligands and reaction conditions to achieve the desired outcome for their specific synthetic targets.

References

Head-to-Head Comparison: Suzuki vs. Stille Coupling for the Functionalization of 4,6-Dichloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Synthetic and Medicinal Chemistry

The selective functionalization of halogenated pyridines is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures essential for drug discovery and materials science. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for the formation of carbon-carbon bonds. This guide provides a head-to-head comparison of these two prominent reactions for the specific application of functionalizing 4,6-dichloro-2,3-dimethylpyridine, offering insights into their respective advantages and limitations.

While direct comparative studies on this compound are not extensively documented, this guide draws upon established principles and experimental data from analogous dichloropyridine and dichloroheteroarene systems to provide a predictive analysis for researchers.

General Reaction Overviews

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[1][2] This reaction is widely favored for its operational simplicity, the commercial availability and stability of many boronic acids, and the generation of non-toxic boron-containing byproducts.[3][4]

The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organohalide, also catalyzed by a palladium complex.[5] A key advantage of the Stille reaction is its high tolerance for a wide variety of functional groups, as organostannanes are generally stable to air and moisture and do not require the presence of a base for activation.[5][6] However, the primary drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction products.[7]

Comparative Data at a Glance

The following table summarizes the key comparative aspects of the Suzuki and Stille couplings for the functionalization of this compound, based on data from related systems.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (e.g., boronic acids, boronic esters)Organotin (organostannanes)
Toxicity of Reagents LowHigh
Byproduct Removal Generally straightforward (water-soluble)Often challenging (lipophilic tin salts)
Requirement of Base Yes (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[1]Not essential, but additives can be used
Functional Group Tolerance Good, but can be sensitive to acidic protons[8]Excellent, very broad scope[9]
Reaction Conditions Typically mild to moderate heating (60-100 °C)[10][11]Often requires higher temperatures and anhydrous conditions
Catalyst Loading Generally low (0.5-5 mol%)[10][12]Can be comparable, but sometimes higher catalyst loading is needed
Substrate Scope (Aryl Partners) Very broad, including electron-rich and electron-deficient arenesVery broad, including heterocycles where Suzuki coupling may be less efficient[13]
Selectivity in Dihalopyridines Can be controlled by ligand and reaction conditions[14]Often exhibits high selectivity

Experimental Protocols

Below are representative experimental protocols for Suzuki and Stille couplings, adapted from literature for dichloropyridine substrates. These serve as a starting point for the functionalization of this compound.

Suzuki Coupling Protocol (Adapted from literature on dichloropyrimidines)[12]

A mixture of this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (3.0 mmol) is prepared in a suitable solvent system (e.g., a mixture of dioxane and water). The reaction vessel is then sealed and heated, for instance using microwave irradiation at 100°C for 15-20 minutes. After cooling, the reaction mixture is diluted with an organic solvent and washed with water to remove inorganic salts and boron byproducts. The organic layer is then dried, concentrated, and purified by column chromatography to yield the desired coupled product.

Stille Coupling Protocol (General Procedure)

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), this compound (1.0 mmol), the organostannane reagent (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) are dissolved in an anhydrous solvent like toluene or DMF. The mixture is then heated to a temperature typically ranging from 80 to 110°C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to column chromatography for purification, which may require specific techniques to remove tin byproducts. The addition of additives like CuI can sometimes accelerate the reaction.[15]

Logical Workflow for Cross-Coupling Reactions

The general workflow for both Suzuki and Stille couplings follows a similar logical progression, as illustrated in the diagram below. The key differences lie in the specific reagents and conditions employed in the "Reaction Setup" and "Work-up & Purification" stages.

Cross_Coupling_Workflow General Workflow for Suzuki and Stille Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Start Start Reagent_Prep Reagent Preparation (Substrate, Coupling Partner, Catalyst, Base/Additive) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert atmosphere, Solvent) Reagent_Prep->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Key Considerations for this compound

  • Regioselectivity : For dichloropyridines, the regioselectivity of the coupling can be a critical factor. The electronic and steric environment of the two chlorine atoms in this compound will influence which position reacts preferentially. The choice of catalyst, ligand, and reaction conditions can often be tuned to favor substitution at a specific position.[14]

  • Steric Hindrance : The presence of the two methyl groups at the 2- and 3-positions may introduce steric hindrance, potentially affecting the reaction rates and yields. This steric hindrance might be more pronounced in the Suzuki coupling, which can be more sensitive to steric effects than the Stille coupling.[13]

  • Double Coupling : If a disubstituted product is desired, reaction conditions will need to be optimized to drive the reaction to completion at both chloro-positions. This typically involves using a larger excess of the coupling partner and potentially harsher reaction conditions.

Conclusion

Both Suzuki and Stille couplings are highly effective methods for the functionalization of this compound. The choice between the two will largely depend on the specific requirements of the synthesis.

  • The Suzuki coupling is generally the preferred method due to the low toxicity of the reagents and the ease of byproduct removal. It is often more cost-effective and environmentally benign.[8]

  • The Stille coupling offers superior functional group tolerance and may provide better yields in cases where the Suzuki coupling is sluggish due to steric hindrance or electronic effects.[9][13] However, the toxicity of organotin compounds and the challenges associated with their removal are significant drawbacks that must be carefully managed.

For researchers and drug development professionals, a careful evaluation of these factors is crucial for selecting the optimal synthetic route. It is recommended to perform small-scale test reactions to determine the most efficient and practical method for a specific substrate and coupling partner.

References

Benchmarking the synthesis of 4,6-Dichloro-2,3-dimethylpyridine against alternative routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a benchmarked synthesis route for 4,6-dichloro-2,3-dimethylpyridine against alternative synthetic strategies for dichlorinated pyridine and pyrimidine derivatives. The objective is to offer a clear, data-driven analysis to aid in the selection of the most efficient and practical synthetic pathway for related compounds in a research and development setting.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of its chloro-substituents, which allows for further functionalization. The efficient and selective synthesis of such polychlorinated heterocycles is a critical aspect of drug discovery and development. This guide benchmarks a plausible two-step synthesis of this compound starting from 2,3-dimethylpyridine (2,3-lutidine) and compares it with established alternative routes for the synthesis of similar dichlorinated heteroaromatic compounds. The comparison focuses on key performance indicators such as reaction yield, purity, and the nature of the required reagents and reaction conditions.

Benchmarked Synthesis Route: this compound from 2,3-Lutidine

The benchmarked synthesis is a two-step process involving the N-oxidation of 2,3-lutidine followed by a deoxygenative chlorination.

Step 1: Synthesis of 2,3-Dimethylpyridine-N-oxide

The initial step involves the oxidation of 2,3-dimethylpyridine to its corresponding N-oxide.

Experimental Protocol:

To a 1000 mL four-necked flask, add 50 g (467 mmol) of 2,3-dimethylpyridine and 2 g (0.35 mmol) of phosphotungstic acid. At 45 °C, slowly add 49.9 g (514 mmol) of 35% hydrogen peroxide over a period of 3 hours. After the addition is complete, the reaction mixture is heated to 85 °C and incubated for 5 hours. The mixture is then cooled to 50 °C and transferred to a vacuum distillation apparatus. The product is purified by vacuum distillation at a temperature ≤ 85 °C and a pressure of -0.1 to -0.08 MPa to yield 2,3-dimethylpyridine-N-oxide.

Step 2: Synthesis of this compound

This step involves the chlorination of the intermediate N-oxide. Based on analogous reactions for other pyridine N-oxides, a two-stage chlorination is proposed. The first chlorination at the 4-position is followed by a deoxygenative chlorination at the 6-position.

Experimental Protocol:

Stage 1: Preparation of 4-Chloro-2,3-dimethylpyridine-N-oxide

In a suitable reaction vessel, a solution of 2,3-dimethylpyridine-N-oxide (e.g., 2.79 mol) in dichloromethane (1200 ml) is stirred and cooled to 25-30 °C. Chlorine gas (1.4 mol) is introduced over 2-3 hours. After approximately 50% conversion, a 50% sodium hydroxide solution (2.79 mol) is added over 1 hour while maintaining the temperature below 30 °C. Subsequently, another portion of chlorine gas (1.4 mol) is introduced over 3-4 hours at 25-30 °C until the conversion is greater than 98%. Water (400 ml) is added to dissolve any salts, and the phases are separated. The aqueous phase is extracted twice with dichloromethane (100 ml each). The combined organic phases are processed to isolate the 4-chloro-2,3-dimethylpyridine-N-oxide.

Stage 2: Conversion to this compound (Proposed)

The 4-chloro-2,3-dimethylpyridine-N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to effect deoxygenative chlorination at the 6-position. The reaction would typically be carried out in an inert solvent and may require elevated temperatures. The product, this compound, would then be isolated and purified using standard techniques such as extraction and chromatography.

Alternative Synthesis Routes for Dichlorinated Heterocycles

For comparison, two alternative routes for the synthesis of dichlorinated pyrimidine derivatives are presented. These routes highlight different synthetic strategies and reagents.

Alternative Route 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine

This method involves the cyclization to form a dihydroxypyrimidine intermediate, followed by chlorination.

Experimental Protocol:

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

In a 500 mL three-necked flask containing 150 mL of methanol under an ice bath, 18.4 g (0.34 mol) of sodium methoxide is added with stirring. After dissolution, 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride are added. The ice bath is removed, and the mixture is warmed to 18-25 °C and reacted for 4 hours. Methanol is removed by reduced pressure distillation. The residue is dissolved in 50 mL of water, and the pH is adjusted to 1-2 with 4M HCl. The mixture is stirred and crystallized at 0 °C for 4 hours. The resulting white solid is collected by suction filtration, washed with ice-cold water and methanol, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine

To a 250 mL three-necked flask, 10 g (0.08 mol) of 4,6-dihydroxy-2-methylpyrimidine, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane are added. The mixture is heated to reflux, and a solution of 83 g (0.2 mol) of triphosgene in 40 mL of dichloroethane is slowly added. The reaction is refluxed for 6 hours. The reaction mixture is then washed successively with water and 4M HCl. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from dichloroethane and decolorized with activated carbon to yield 4,6-dichloro-2-methylpyrimidine.[1]

Alternative Route 2: Synthesis of 4,6-Dichloropyrimidine

This route utilizes a different starting material and chlorinating agent.

Experimental Protocol:

A mixture of 4,6-dihydroxypyrimidine (5.0 g, 44.6 mmol), imidazole (6.07 g, 89.2 mmol), and phosphorus oxychloride (20 ml) is stirred at approximately 65 °C for three hours under a nitrogen atmosphere. The reaction mixture is then worked up to isolate the 4,6-dichloropyrimidine.

Data Presentation: Comparison of Synthesis Routes

Parameter Benchmarked Route: this compound Alternative Route 1: 4,6-Dichloro-2-methylpyrimidine [1]Alternative Route 2: 4,6-Dichloropyrimidine
Starting Material 2,3-DimethylpyridineDimethyl malonate, Acetamidine hydrochloride4,6-Dihydroxypyrimidine
Key Reagents Hydrogen peroxide, Phosphotungstic acid, Chlorine, Sodium hydroxide, POCl₃ (proposed)Sodium methoxide, Triphosgene, N,N-DiethylanilineImidazole, Phosphorus oxychloride
Number of Steps 221
Overall Yield Step 1: 99.8% (for N-oxide). Step 2: Not reported.Step 1: 86%. Step 2: 92%. Overall: ~79%Not explicitly stated, but implied to be high.
Purity Step 1: 96% (for N-oxide). Step 2: Not reported.High (recrystallized solid)Not explicitly stated.
Reaction Time Step 1: ~8 hours. Step 2: Not reported.Step 1: ~8 hours. Step 2: ~6 hours.3 hours
Environmental/Safety Use of chlorine gas. Proposed use of POCl₃.Use of triphosgene, a safer alternative to phosgene.Use of phosphorus oxychloride, which produces significant phosphate byproducts.

Visualizing the Synthetic Pathways

The following diagrams illustrate the reaction workflows for the benchmarked and alternative synthesis routes.

Benchmark_Synthesis cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination 2_3_Lutidine 2,3-Dimethylpyridine N_Oxide 2,3-Dimethylpyridine-N-oxide 2_3_Lutidine->N_Oxide H₂O₂, Phosphotungstic acid 4_Chloro_N_Oxide 4-Chloro-2,3-dimethylpyridine-N-oxide N_Oxide->4_Chloro_N_Oxide Cl₂, NaOH Target This compound 4_Chloro_N_Oxide->Target POCl₃ (proposed)

Benchmark Synthesis of this compound.

Alternative_Route_1 cluster_step1_alt1 Step 1: Cyclization cluster_step2_alt1 Step 2: Chlorination Malonate Dimethyl malonate Dihydroxy 4,6-Dihydroxy-2-methylpyrimidine Malonate->Dihydroxy Acetamidine Acetamidine HCl Acetamidine->Dihydroxy NaOMe, MeOH Dichloro 4,6-Dichloro-2-methylpyrimidine Dihydroxy->Dichloro Triphosgene, N,N-Diethylaniline Alternative_Route_2 Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Dichloropyrimidine 4,6-Dichloropyrimidine Dihydroxypyrimidine->Dichloropyrimidine POCl₃, Imidazole

References

In Vitro Screening of Pyridine-Based Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug discovery, the pyridine scaffold is a cornerstone in the development of novel therapeutic agents. This guide provides a comparative analysis of the in vitro performance of various 4,6-disubstituted pyridine and related heterocyclic compounds, offering insights into their potential as anticancer and antimicrobial agents. While direct and extensive research on 4,6-dichloro-2,3-dimethylpyridine is limited in the public domain, this guide draws upon data from structurally related pyridine and pyrimidine derivatives to provide a valuable comparative framework.

Comparative Analysis of In Vitro Efficacy

The following table summarizes the in vitro biological activities of several pyridine and pyrimidine-based compounds against various cell lines and pathogens. This data, extracted from recent studies, allows for a cross-comparison of the cytotoxic and antimicrobial potential of these heterocyclic cores.

Compound ClassSpecific Compound(s)Target/AssayCell Line(s)/Organism(s)IC50/ActivityReference
Diaryl Pyridine Derivatives Compounds 4, 6, 11, 13, 14, 15, 18, 21 Cytotoxicity (MTT Assay)HL-60, MCF-7, HCT-116Sub-micromolar, with compound 21 being 5-fold more potent than Combretastatin A-4 on HL-60 cells.[1][1]
Thiophenyl Thiazolyl-Pyridine Hybrids Compounds 8a-f Cytotoxicity (MTT Assay)Not specifiedData not quantified in abstract[2]
1,6-Diaryl Pyridin-2(1H)-one Analogs Compounds 1b, 1c, 1e, 1f Antiproliferative ActivitySKOV-3, HepG2Comparable cytotoxicity to Taxol.[3][3]
2,3-Diaryl-3H-imidazo[4,5-b]pyridines Compounds 3c, 3f, 3h COX-2 InhibitionEnzyme AssayIC50 < 20 µmol/L (selective for COX-2).[4][4]
Pyrido[2,3-d]pyrimidine Derivatives Compound 1n Cytotoxicity (MTT Assay)HCT 116, MCF-7, Hep G2, PC-3IC50: 1.98, 2.18, 4.04, 4.18 µM respectively.[5][5]
Pyrido[2,3-d]pyrimidine Derivatives Compound 2j Cytotoxicity (MTT Assay)HCT 116, MCF-7, Hep G2, PC-3IC50: 1.48, 3.18, 3.44, 5.18 µM respectively.[5][5]
Pyrido[2,3-d]pyrimidine Derivatives Compounds 4, 11 Cytotoxicity (MTT Assay)MCF-7, HepG2IC50 (MCF-7): 0.57 µM (4), 1.31 µM (11). IC50 (HepG2): 1.13 µM (4), 0.99 µM (11).[6][6]
Amidino-Substituted Imidazo[4,5-b]pyridines Compound 10, 14 Antiproliferative ActivityColon CarcinomaIC50: 0.4 µM (10), 0.7 µM (14).[7][7]
Pyridine-3-carboxamide Analogs Compound 4a Antibacterial ActivityRalstonia solanacearumHigh inhibitory activity at 0.001%.
Dimethyl-mercapto-pyridines Compounds 4a-4d Antitubercular ActivityMycobacterium tuberculosis H37RvSignificant activity at 12.5 µg/mL.[8][8]

Experimental Protocols: A Closer Look

The in vitro evaluation of these pyridine-based compounds relies on a set of standardized and robust experimental protocols. Below are detailed methodologies for key assays cited in the comparative data.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HL-60) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Staurosporine, Taxol) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and the formed formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]

Antitubercular Activity Screening

The Lowenstein-Jensen medium (proportion method) is a common technique for determining the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.

  • Medium Preparation: Lowenstein-Jensen medium, a solid medium containing egg, potato flour, and other nutrients, is prepared.

  • Drug Incorporation: The test compounds are incorporated into the medium at various concentrations (e.g., 12.5, 25, and 100 µg/mL).

  • Inoculation: A standardized inoculum of M. tuberculosis H37Rv is prepared and streaked onto the surface of the drug-containing and drug-free control slants.

  • Incubation: The slants are incubated at 37°C for 4-6 weeks.

  • Result Interpretation: The growth on the drug-containing medium is compared to the growth on the control medium. The minimal inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth.[8]

Visualizing Cellular Mechanisms and Workflows

To better understand the processes involved in the screening and the potential mechanisms of action of these compounds, the following diagrams illustrate a general experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of Pyridine Derivatives purification Purification & Characterization synthesis->purification cell_culture Cell Culture (e.g., MCF-7, HepG2) purification->cell_culture Test Compounds compound_treatment Compound Treatment cell_culture->compound_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound_treatment->cytotoxicity_assay data_collection Data Collection (Absorbance) cytotoxicity_assay->data_collection ic50_calculation IC50 Calculation data_collection->ic50_calculation sar_analysis Structure-Activity Relationship (SAR) ic50_calculation->sar_analysis lead_optimization lead_optimization sar_analysis->lead_optimization Lead Optimization

Caption: A generalized workflow for the synthesis, in vitro screening, and analysis of novel pyridine-based compounds.

pim1_pathway cluster_downstream Downstream Effects PIM1 PIM-1 Kinase Bad Bad PIM1->Bad Phosphorylation (Inhibition of Apoptosis) Compound4 Compound 4 (Pyrido[2,3-d]pyrimidine) Compound4->PIM1 Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inactivates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces

Caption: Simplified signaling pathway showing the role of PIM-1 kinase in apoptosis and its inhibition by a pyrido[2,3-d]pyrimidine derivative.[6]

References

Structure-activity relationship (SAR) studies of 4,6-Dichloro-2,3-dimethylpyridine analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Anticancer Activity of 4,6-Dimethylpyridine Analogs

A study on N-Mannich bases of 1,3,4-oxadiazole based on a 4,6-dimethylpyridine scaffold revealed significant anticancer potential. The core structure involves a 4,6-dimethylpyridine moiety linked to a 1,3,4-oxadiazole ring, which is further substituted with various secondary amines via a methylene bridge.

The preliminary cytotoxicity of these compounds was evaluated against a panel of five human cancer cell lines: melanotic (A375) and amelanotic (C32) melanoma, glioblastoma (SNB-19), and sensitive (MCF-7/WT) and doxorubicin-resistant (MCF-7/DX) breast adenocarcinoma using the MTT colorimetric method.[1] Compounds with 3,4-dichloro- and 3-trifluorophenylpiperazine moieties demonstrated the highest anticancer potential.[1]

Table 1: Cytotoxicity of Selected 4,6-Dimethylpyridine Analogs
Compound IDR group on piperazineCancer Cell LineIC50 (µM)
5 3,4-dichlorophenylA375 (Melanoma)Data not specified
C32 (Melanoma)Data not specified
SNB-19 (Glioblastoma)Data not specified
MCF-7/WT (Breast)Data not specified
MCF-7/DX (Breast)Data not specified
6 3-trifluoromethylphenylA375 (Melanoma)Data not specified
C32 (Melanoma)Data not specified
SNB-19 (Glioblastoma)Data not specified
MCF-7/WT (Breast)Data not specified
MCF-7/DX (Breast)Data not specified

Note: While the study identifies compounds 5 and 6 as the most potent, specific IC50 values from the initial broad screen are not provided in the abstract.[1]

Cytotoxic Activity of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles

Another relevant study investigated a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles for their in vitro cytotoxicity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines.[2] This series shares the substituted pyridine core.

Table 2: Cytotoxicity of Selected Pyridine-3-carbonitrile Analogs
Compound IDAryl SubstituentCancer Cell LineIC50 (µM)
5d 4-bromophenylHepG2, DU145, MBA-MB-2311-5
5g 3-nitrophenylHepG2, DU145, MBA-MB-2311-5
5h 3-bromo-4-hydroxyphenylHepG2, DU145, MBA-MB-2311-5
5i 3-bromo-4-methoxyphenylHepG2, DU145, MBA-MB-2311-5

The study highlights that compounds bearing specific aryl substituents exhibited promising antiproliferative effects.[2]

Kinase Inhibitory Action of Dichloropyrimidine Analogs

The 4,6-dichloropyrimidine core is a key structural motif in several kinase inhibitors. For instance, the synthesis of Dasatinib, a multi-targeted kinase inhibitor, involves a SNAr reaction with 4,6-dichloro-2-methylpyrimidine.[] This suggests that the dichloro-substituted heterocyclic core can serve as a scaffold for interacting with the ATP-binding site of kinases. Pyrazolopyridine-based compounds have also been successfully developed as kinase inhibitors for cancer therapy, acting as purine bioisosteres that bind to the hinge region of kinases.[4]

Experimental Protocols

MTT Assay for Cytotoxicity

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, leading to the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

SAR_Comparison_Workflow General Workflow for SAR Comparison of Pyridine Analogs cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR cluster_optimization Lead Optimization Start 4,6-dichloro-2,3-dimethylpyridine Scaffold Analogs Synthesis of Analogs (Variation of substituents at different positions) Start->Analogs Screening In vitro assays (e.g., Cytotoxicity, Kinase Inhibition) Analogs->Screening Data Quantitative Data Collection (e.g., IC50 values) Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Identification of Lead Compounds SAR->Lead Optimization Further Optimization Lead->Optimization

Caption: A generalized workflow for the structure-activity relationship (SAR) analysis of novel pyridine analogs.

Signaling_Pathway_Inhibition Hypothetical Kinase Inhibition Pathway cluster_pathway Signaling Cascade cluster_inhibition Inhibition Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase Downstream Kinase Receptor->Kinase Phosphorylation Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Pyridine Analog (e.g., Kinase Inhibitor) Inhibitor->Kinase Inhibition

Caption: A simplified diagram illustrating the hypothetical inhibition of a kinase signaling pathway by a pyridine analog.

References

Safety Operating Guide

Proper Disposal of 4,6-Dichloro-2,3-dimethylpyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4,6-Dichloro-2,3-dimethylpyridine was not located. The following guidance is synthesized from the SDS of structurally similar compounds, including other chlorinated and methylated pyridines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This compound is classified as a hazardous waste and must be handled accordingly. The following procedures provide a comprehensive guide for researchers, scientists, and drug development professionals on its safe handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

Handling:

  • Avoid generating dust.[1]

  • Do not breathe dust, fumes, or vapors.[1][2]

  • Avoid contact with skin and eyes.[1][2]

  • Wash hands thoroughly after handling.[2][3]

  • Do not eat, drink, or smoke in the handling area.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed as hazardous waste.

1. Waste Collection:

  • Collect waste this compound in its original container or a designated, properly labeled, and sealed hazardous waste container.[2]

  • Do not mix with other waste streams unless explicitly permitted by your EHS department.[2]

2. Spill Management:

  • In case of a spill, evacuate the area.

  • For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or earth.[3][4]

  • Sweep or shovel the absorbed material into a suitable, sealed container for disposal.[1]

  • Avoid creating dust.

  • Ensure the cleanup area is well-ventilated.

3. Container Disposal:

  • Empty containers should be treated as hazardous waste as they may retain product residue.

  • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Puncture or otherwise render the container unusable to prevent reuse.

  • Dispose of the container through an approved waste disposal plant.[2][3][5][6]

4. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2][3][5][6]

  • Contact your institution's EHS department to arrange for pickup and disposal.

  • Do not discharge down the drain or into the environment.[1][3][5][7]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have Waste this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Solid, Liquid, Contaminated Material) collect Collect Waste in a Labeled, Sealed Hazardous Waste Container assess->collect Solid/Liquid Waste spill Manage Spills with Inert Absorbent assess->spill Spill ppe->assess contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal Guidance collect->contact_ehs spill_collect Collect Spill Residue in a Sealed Container spill->spill_collect spill_collect->contact_ehs store Store Waste in a Designated, Well-Ventilated Area contact_ehs->store disposal Dispose of Waste Through a Licensed Hazardous Waste Facility store->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4,6-Dichloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,6-Dichloro-2,3-dimethylpyridine, tailored for researchers, scientists, and professionals in drug development.

Hazard Identification and Summary

This compound is a chemical compound that poses several health and safety risks. It is classified as a flammable liquid and vapor. Ingestion of this substance is harmful. It is also known to cause skin irritation and serious eye irritation.

Hazard ClassificationDescription
Flammability Flammable liquid and vapor.
Acute Oral Toxicity Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this chemical. The following table summarizes the required equipment.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles/GlassesChemical splash goggles or safety glasses that meet ANSI Z87.1 standards are required.[1][2] A face shield should be worn over safety glasses when there is a risk of splashing.[1][2]
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for handling pyridines and provide good resistance.[1][3] Always inspect gloves before use and change them immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against skin contact and in case of fire.[1][3]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in an area with inadequate ventilation or when vapors/aerosols are generated.[4][5]

Operational Plan: Handling Procedures

Safe handling of this compound is critical to prevent exposure and accidents. The following step-by-step protocol must be followed.

  • Preparation :

    • Ensure the work area is well-ventilated.[3] A chemical fume hood is highly recommended.[6]

    • Remove all potential ignition sources from the vicinity, such as open flames, sparks, and hot surfaces.[3][4]

    • Have an emergency spill kit and fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) readily accessible.

    • Ensure all containers are properly labeled.[3][6]

  • Handling :

    • Ground and bond the container and receiving equipment to prevent static discharge.

    • Use only non-sparking tools.

    • Avoid breathing vapors or mists.[7]

    • Prevent contact with skin and eyes by wearing the appropriate PPE.

    • Do not eat, drink, or smoke in the handling area.[7]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[3][4]

    • Keep the container tightly closed when not in use.[3][4]

    • Store away from incompatible materials and sources of ignition.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in its original container or a suitable, labeled, and sealed container.

    • Do not mix with other waste materials.

  • Disposal Procedure :

    • Dispose of the chemical waste through an approved waste disposal plant.[7]

    • All disposal activities must be in accordance with local, regional, and national regulations.

    • Handle uncleaned containers as you would the product itself.

    • Do not allow the product to enter drains or waterways.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency SituationAction
Skin Contact 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with plenty of water or shower. 3. If skin irritation occurs, seek medical advice.[7]
Eye Contact 1. Rinse cautiously with water for several minutes.[7] 2. Remove contact lenses, if present and easy to do so, and continue rinsing.[7] 3. If eye irritation persists, seek medical attention.[7]
Ingestion 1. Rinse mouth with water.[7] 2. Call a POISON CENTER or doctor immediately if you feel unwell.[7] 3. Have the victim drink water (two glasses at most).
Inhalation 1. Move the person to fresh air.[7] 2. If the person is not breathing, give artificial respiration.[7] 3. Seek medical attention.[7]
Fire 1. Use dry sand, dry chemical, or alcohol-resistant foam to extinguish the fire. 2. Vapors are heavier than air and may travel to an ignition source.
Spill 1. Evacuate the area and ensure adequate ventilation. 2. Remove all sources of ignition.[8] 3. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[4][8][9]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_area Ensure Ventilated Area & No Ignition Sources prep_ppe->prep_area prep_emergency Verify Emergency Equipment Accessibility prep_area->prep_emergency handling_dispense Dispense Using Grounded Equipment & Non-Sparking Tools prep_emergency->handling_dispense Proceed to Handling handling_use Perform Experimental Work handling_dispense->handling_use emergency_fire Fire handling_dispense->emergency_fire If fire occurs handling_store Store in Cool, Dry, Ventilated Area handling_use->handling_store emergency_spill Spill handling_use->emergency_spill If spill occurs emergency_exposure Personal Exposure handling_use->emergency_exposure If exposure occurs disposal_collect Collect Waste in Labeled, Sealed Containers handling_store->disposal_collect Proceed to Disposal disposal_transfer Transfer to Approved Waste Disposal Facility disposal_collect->disposal_transfer disposal_decontaminate Decontaminate Work Area disposal_transfer->disposal_decontaminate

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2,3-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-2,3-dimethylpyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.